molecular formula C12H14O3 B1374294 3-(Benzyloxy)oxan-4-one CAS No. 1351450-56-0

3-(Benzyloxy)oxan-4-one

Katalognummer: B1374294
CAS-Nummer: 1351450-56-0
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: OCOMMWYINSLHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)oxan-4-one is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenylmethoxyoxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOMMWYINSLHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)oxan-4-one, also known as 3-(benzyloxy)tetrahydro-4H-pyran-4-one, is a heterocyclic ketone with the chemical formula C12H14O3.[1][2] Its structure, featuring a benzyloxy group attached to an oxanone ring, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a building block for more complex molecules. This guide provides a summary of its known physicochemical properties. While extensive experimental data for this specific compound is limited in publicly available literature, this document compiles the available information and presents a generalized overview of relevant experimental procedures.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C12H14O3[1][2]
Molecular Weight 206.24 g/mol [1][2][3]
CAS Number 1351450-56-0[1][2][3][4][5][6]
Physical Form White Solid[3]
Synonyms 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one, 3-Benzyloxy-tetrahydro-pyran-4-one[1][3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not available in the searched literature. However, general methods for the synthesis of related heterocyclic ketones and characterization techniques are well-established.

General Synthesis of Heterocyclic Ketones

The synthesis of oxanone derivatives often involves multi-step reactions that can include cyclization, oxidation, and protection/deprotection of functional groups. A general workflow for the synthesis of a substituted oxanone is depicted below. The synthesis of related compounds, such as 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, involves steps like the reaction of a starting material with benzyl (B1604629) bromide, followed by oxidation.[7][8] The purification of such compounds typically involves extraction and recrystallization.[7][8]

Characterization Techniques

Standard analytical techniques are used to confirm the structure and purity of synthesized heterocyclic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Chromatography: Techniques like Thin-Layer Chromatography (TLC) are used to monitor reaction progress, while Column Chromatography is employed for purification.

Visualizations

General Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been identified in the literature, a generalized workflow for the synthesis and characterization of a heterocyclic ketone is presented below. This diagram illustrates the logical progression from starting materials to a purified and characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization, Oxidation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (e.g., Column Chromatography, Recrystallization) Crude->Purify Pure Purified Product Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Pure->Purity Final Characterized Final Product NMR->Final MS->Final Purity->Final

Caption: General workflow for synthesis and characterization of a heterocyclic ketone.

Biological Activity

There is currently no information available in the public domain regarding the biological activity or potential signaling pathway involvement of this compound. Biological screening of this compound against various targets would be necessary to determine its pharmacological relevance. The general class of 4H-pyran derivatives has been investigated for various biological activities, including antioxidant, antibacterial, and anticancer properties.[9] However, these findings are not directly applicable to this compound without specific experimental validation.

References

In-depth Technical Guide: 3-(Benzyloxy)oxan-4-one (CAS 1351450-56-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)oxan-4-one, with the CAS number 1351450-56-0, is a heterocyclic organic compound. Structurally, it features a tetrahydropyran (B127337) ring substituted with a benzyloxy group at the 3-position and a ketone at the 4-position. Its molecular formula is C₁₂H₁₄O₃, and it has a molecular weight of approximately 206.24 g/mol . This compound is recognized primarily as a building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. While detailed public data on its specific biological activities are limited, its utility is inferred from its role as a precursor in the synthesis of more complex, biologically active molecules. This guide aims to consolidate the available technical information on this compound, focusing on its chemical properties, potential applications, and the general experimental context in which it is utilized.

Chemical Properties and Data

This compound is also known by several synonyms, including 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one and 3-Benzyloxy-tetrahydro-pyran-4-one. The key quantitative and qualitative data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 1351450-56-0N/A
Molecular Formula C₁₂H₁₄O₃N/A
Molecular Weight 206.24 g/mol N/A
Appearance Not specified in available literatureN/A
Purity Typically >95% (as supplied by vendors)N/A
Solubility Not specified in available literatureN/A
Storage Conditions Store in a cool, dry placeN/A

Synthesis and Experimental Protocols

A patent for a structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, outlines a synthetic route that may share common intermediates or reaction types. This synthesis begins with furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and oxidation steps. While not a direct protocol for this compound, it provides a conceptual framework for the synthesis of benzyloxy-substituted pyranones.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a Protein Degrader Building Block . This classification indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A typical PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

This compound can be incorporated into the linker or the ligand portion of a PROTAC, depending on the synthetic design. The oxanone scaffold provides a versatile platform for further chemical modifications and the attachment of other molecular fragments.

The general workflow for utilizing a building block like this compound in PROTAC development is illustrated below.

PROTAC_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase BuildingBlock This compound (Building Block) Modification Chemical Modification & Linker Attachment BuildingBlock->Modification LigandCoupling Coupling to POI and E3 Ligase Ligands Modification->LigandCoupling PROTAC Final PROTAC Molecule LigandCoupling->PROTAC InVitro In Vitro Assays (e.g., Binding, Degradation) PROTAC->InVitro CellBased Cell-Based Assays (e.g., Western Blot, Viability) InVitro->CellBased InVivo In Vivo Models (e.g., Animal Studies) CellBased->InVivo Lead Lead Candidate InVivo->Lead

PROTAC Development Workflow

Potential Signaling Pathway Involvement

As this compound is a building block, it does not have a direct effect on signaling pathways. The biological activity and pathway modulation would be determined by the final PROTAC molecule it is used to construct. The choice of the Protein of Interest (POI) ligand dictates which signaling pathway will be targeted.

For example, if this building block were used to synthesize a PROTAC targeting a specific kinase involved in a cancer signaling pathway, the resulting molecule could downregulate that pathway by degrading the kinase. The logical relationship is depicted in the following diagram.

Signaling_Pathway_Logic BuildingBlock This compound PROTAC Synthesized PROTAC BuildingBlock->PROTAC incorporated into TernaryComplex Ternary Complex (PROTAC-POI-E3 Ligase) PROTAC->TernaryComplex forms POI Protein of Interest (POI) (e.g., Kinase, Transcription Factor) POI->TernaryComplex Pathway Downstream Signaling Pathway POI->Pathway activates/inhibits E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination POI Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Degradation->POI reduces levels of BiologicalEffect Biological Effect (e.g., Apoptosis, Decreased Proliferation) Pathway->BiologicalEffect

Targeted Protein Degradation Logic

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecules in drug discovery, particularly in the development of PROTACs. While specific experimental data and protocols for this compound are not extensively documented in publicly accessible literature, its classification as a protein degrader building block points to its utility in creating novel therapeutics for targeted protein degradation. Further research and publication of studies utilizing this compound will be necessary to fully elucidate its potential and provide more detailed insights for the scientific community. Researchers and drug development professionals can consider this building block as a versatile scaffold for the generation of libraries of potential protein degraders targeting a wide range of diseases.

In-Depth Technical Guide on 3-(Benzyloxy)oxan-4-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The document details its chemical synonyms, physicochemical properties, and outlines detailed experimental protocols for its synthesis and potential biological evaluation. Furthermore, this guide presents hypothetical signaling pathways and experimental workflows to stimulate further research into its mechanism of action and therapeutic potential.

Chemical Identity and Synonyms

This compound is a synthetic organic compound featuring a tetrahydropyran-4-one core substituted with a benzyloxy group at the 3-position. The presence of both the cyclic ether and the aromatic benzyloxy moiety makes it an interesting scaffold for chemical modification and biological screening.

Identifier Value
IUPAC Name 3-(Benzyloxy)tetrahydro-4H-pyran-4-one
Synonyms This compound, 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one, 3-Benzyloxy-tetrahydro-pyran-4-one
CAS Number 1351450-56-0
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol

Physicochemical Properties (Predicted)

While extensive experimental data for this compound is not publicly available, computational predictions provide valuable insights into its physicochemical properties relevant to drug development.

Property Predicted Value Source
XLogP3 1.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 35.5 ŲPubChem

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related tetrahydropyran-4-one derivatives. The following protocol is a representative example.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Product_Node This compound Tetrahydro-4H-pyran-4-one->Product_Node 1. Deprotonation Benzyl_bromide Benzyl (B1604629) bromide Benzyl_bromide->Product_Node 2. Nucleophilic Substitution Base NaH or other suitable base Base->Product_Node Solvent Anhydrous THF or DMF Solvent->Product_Node Conditions Inert atmosphere (N₂ or Ar) Room Temperature Conditions->Product_Node

Figure 1: General synthesis scheme for this compound.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) under a nitrogen atmosphere.

  • Addition of Starting Material: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Hypothetical Biological Evaluation

Given the biological activities observed in structurally related compounds, this compound warrants investigation for several potential therapeutic applications. The tetrahydropyran-4-one scaffold has been explored for its utility in developing histamine-3 receptor antagonists and compounds with anti-influenza and antimicrobial properties. Furthermore, the benzyloxy moiety is present in various bioactive molecules, including some with anticancer properties.

Table of Biological Activities of Related Compounds:

Compound Class/Scaffold Biological Activity Reference Compound Example Observed IC₅₀ / Activity
Tetrahydropyran-4-one DerivativesHistamine-3 Receptor (H3R) AntagonismAzaspiro[2.5]octane carboxamide derivativesNanomolar potency in functional assays
4H-Pyran DerivativesAnticancer (against HCT-116 cells)Substituted 4H-pyransIC₅₀ values in the micromolar range
4H-Pyran DerivativesAntioxidantSubstituted 4H-pyransSignificant DPPH radical scavenging activity
Quinazolin-4(3H)-one DerivativesAnticancer (Aurora Kinase A inhibitor)BIQO-19Antiproliferative activity in NSCLC cells

Disclaimer: The biological activities listed above are for compounds structurally related to this compound and are provided for informational purposes to guide potential research directions. The biological activity of this compound itself has not been extensively reported.

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a hypothetical experiment to assess the cytotoxic effects of this compound against a human cancer cell line, such as the colorectal cancer cell line HCT-116.

Materials:

  • This compound

  • HCT-116 human colorectal carcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells should be less than 0.5%.

  • Incubation: Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its proposed biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation (Hypothetical) Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Stock_Solution Prepare Stock Solution Characterization->Stock_Solution Purity Confirmed MTT_Assay MTT Cytotoxicity Assay Stock_Solution->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Figure 2: Workflow for the synthesis and biological screening of this compound.

Hypothetical Signaling Pathway

Based on the observed anticancer activities of related pyran and quinazolinone derivatives that are known to inhibit protein kinases, a hypothetical signaling pathway that could be targeted by this compound is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound (Hypothetical Target) Inhibitor->RAF

Figure 3: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway by this compound.

The Role of 3-(Benzyloxy)oxan-4-one in Protein Degrader Development: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This approach utilizes small molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The strategic selection of these building blocks is crucial for the successful development of potent and selective protein degraders.

This technical guide explores the potential of 3-(Benzyloxy)oxan-4-one as a building block for protein degraders. While this molecule is commercially available and classified as a drug intermediate for the synthesis of various active compounds, a comprehensive review of scientific literature and patent databases reveals a lack of published studies demonstrating its specific application in the synthesis of PROTACs or other protein degraders.

Therefore, this document will provide a conceptual framework for how a novel building block like this compound could be incorporated into a protein degrader discovery workflow. It will outline the general principles, experimental protocols, and signaling pathways relevant to the field of targeted protein degradation.

The PROTAC Concept: A Tripartite System for Targeted Degradation

The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the POI and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3 Recycled PROTAC->Ternary_Complex E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation

Figure 1: Generalized mechanism of action for a PROTAC.

Hypothetical Role of this compound as a Linker Core

In the context of PROTAC design, this compound could potentially serve as a rigid scaffold within the linker component. The oxane ring provides a defined three-dimensional structure, while the benzyloxy group and the ketone offer potential points for chemical modification and attachment of the POI and E3 ligase ligands.

Conceptual Experimental Workflow

Should a researcher wish to investigate the utility of this compound as a PROTAC building block, a generalized discovery workflow would be as follows.

Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation BB This compound (Building Block) Linker_Mod Linker Modification & Attachment Chemistry BB->Linker_Mod POI_L POI Ligand Synthesis POI_L->Linker_Mod E3_L E3 Ligase Ligand Synthesis (e.g., pomalidomide (B1683931) analog) E3_L->Linker_Mod PROTAC_Syn Final PROTAC Synthesis & Purification Linker_Mod->PROTAC_Syn Biochem Biochemical Assays (e.g., Ternary Complex Formation) PROTAC_Syn->Biochem Cell_Perm Cell Permeability Assays PROTAC_Syn->Cell_Perm Degradation Western Blot / Mass Spec (POI Degradation) Cell_Perm->Degradation Dose_Resp Dose-Response Analysis (DC50, Dmax) Degradation->Dose_Resp Pheno Phenotypic Assays (e.g., Cell Viability) Dose_Resp->Pheno

Figure 2: A conceptual workflow for PROTAC development.

Key Experimental Protocols

The following are generalized protocols that would be adapted for a PROTAC utilizing a novel core like this compound.

PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

  • Step 1: Functionalization of this compound. The core building block would first need to be functionalized to allow for orthogonal coupling to the two ligands. This could involve, for example, converting the ketone to a functional group suitable for click chemistry or amide bond formation.

  • Step 2: Synthesis of Ligands. The POI ligand (e.g., a kinase inhibitor) and the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) would be synthesized with appropriate terminal functional groups (e.g., an azide, alkyne, or carboxylic acid) for linker attachment.

  • Step 3: Conjugation. The functionalized ligands are sequentially coupled to the modified this compound linker. Purification by chromatography (e.g., HPLC) is essential to isolate the final PROTAC molecule.

In Vitro Evaluation of Protein Degradation
  • Cell Culture: A human cell line endogenously expressing the POI and the target E3 ligase (e.g., Cereblon or VHL) is cultured to approximately 80% confluency.

  • Treatment: The cells are treated with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 2, 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the POI and a loading control (e.g., GAPDH or ß-actin). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the extent of POI degradation relative to the vehicle control.

Determination of DC₅₀ and Dₘₐₓ
  • DC₅₀ (half-maximal degradation concentration): This is the concentration of the PROTAC that results in 50% degradation of the POI. It is determined by plotting the percentage of remaining POI against the log of the PROTAC concentration and fitting the data to a dose-response curve.

  • Dₘₐₓ (maximum degradation): This represents the maximum percentage of POI degradation achieved at high concentrations of the PROTAC.

Quantitative Data

As there are no published examples of PROTACs synthesized using this compound, no quantitative data on their performance can be provided. For a new PROTAC series, the following data would typically be collected and presented in a tabular format for comparison.

Table 1: Hypothetical Data Table for a Novel PROTAC Series

PROTAC IDPOI LigandE3 Ligase LigandLinker CoreDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (µM)
PROTAC-001Ligand APomalidomideThis compoundDataDataData
PROTAC-002Ligand BPomalidomideThis compoundDataDataData
PROTAC-003Ligand AVHL LigandThis compoundDataDataData

Conclusion

While this compound is listed as a chemical intermediate, its role as a building block in the field of targeted protein degradation remains undocumented in the public domain. The information and workflows presented here provide a conceptual guide for researchers interested in exploring the potential of this and other novel scaffolds in the design of new PROTACs. The path from a conceptual building block to a validated protein degrader requires extensive chemical synthesis, biological evaluation, and structure-activity relationship (SAR) studies. Future research would be necessary to determine if this compound offers any advantages in terms of linker rigidity, exit vectors, or physicochemical properties for the development of effective protein degraders.

References

Mechanism of action for 3-(Benzyloxy)oxan-4-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Mechanisms of Action for 3-(Benzyloxy)oxan-4-one Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action for this compound derivatives is limited in the current body of scientific literature. This guide, therefore, presents a comprehensive overview based on structurally related compounds, particularly benzyloxy-substituted pyran-4-ones and other heterocyclic derivatives. The discussed mechanisms are putative and intended to serve as a foundation for future research and hypothesis testing for the this compound scaffold.

Introduction

The oxan-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a benzyloxy group at the 3-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with a variety of biological targets. While direct studies on this compound derivatives are not extensively available, analysis of related structures provides a strong basis for predicting their potential mechanisms of action. This document synthesizes findings from studies on benzyloxy-containing heterocyclic compounds to propose likely signaling pathways and molecular targets for this compound derivatives.

Putative Mechanisms of Action Based on Structurally Related Compounds

The benzyloxy moiety is a common pharmacophore found in a diverse range of bioactive molecules. Its presence in various heterocyclic scaffolds has been linked to several mechanisms of action, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

A prevalent mechanism for benzyloxy-containing compounds is the inhibition of key enzymes involved in disease pathogenesis.

  • Serine Protease Inhibition: Derivatives of 2-benzyloxy-4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of serine proteases, such as human leukocyte proteinase 3. The 5-methyl derivative, for instance, rapidly acylates the enzyme and exhibits a Ki value of 1.8 nM[1]. This suggests that a this compound core could be designed to target the active sites of similar proteases.

  • Monoamine Oxidase B (MAO-B) Inhibition: Benzyloxy-substituted small molecules are recognized as highly potent inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease[2]. Chalcone (B49325) derivatives bearing a benzyloxy group have demonstrated significant, reversible, and selective inhibition of human MAO-B (hMAO-B)[3][4]. This inhibitory activity is crucial for preventing the degradation of dopamine.

  • Kinase Inhibition:

    • MEK Inhibition: N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been developed as inhibitors of MEK, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway[5]. One such derivative displayed a potent IC50 of 91 nM for MEK1[5].

    • ROS1 Inhibition: Novel 3-benzyloxyaminopyridines have been discovered as selective ROS1 inhibitors, effective against the resistant ROS1G2032R mutation in lung cancer[6]. The lead compound showed nanomolar inhibition against the ROS1 enzyme[6].

    • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: The 4H-pyran scaffold, structurally related to oxan-4-one, is considered a lead for CDK2 inhibitors. Certain 4H-pyran derivatives have been shown to block the proliferation of HCT-116 colorectal cancer cells by inhibiting CDK2 activity[7].

Receptor Modulation
  • Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt) Inverse Agonism: 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been identified as inverse agonists of RORγt (a subtype of RORc), a promising therapeutic target for Th17-mediated autoimmune diseases[8]. The most potent compound showed an IC50 of 0.82 μmol/L in a cell-based luciferase reporter assay[8].

Disruption of Protein-Protein Interactions
  • PSD95-nNOS Interaction Inhibition: Benzyloxy benzamide (B126) derivatives have been discovered as potent neuroprotective agents that act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS)[9]. This mechanism is a therapeutic strategy for ischemic stroke[9].

Quantitative Data Summary

The following tables summarize the quantitative data for various benzyloxy-containing heterocyclic derivatives from the cited literature.

Table 1: Enzyme Inhibition Data

Compound ClassTarget EnzymeDerivative ExampleInhibition MetricValueReference
2-Benzyloxy-4H-3,1-benzoxazin-4-onesHuman Leukocyte Proteinase 35-methyl derivativeKi1.8 nM[1]
Benzyloxy ChalconeshMAO-BCompound B10IC500.067 µM[3]
Benzyloxy ChalconeshMAO-BCompound B15IC500.120 µM[3]
Benzyloxy ChalconeshMAO-BCompound B10Ki0.030 ± 0.001 μM[3]
Benzyloxy ChalconeshMAO-BCompound B15Ki0.033 ± 0.001 μM[3]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamidesMEK1Compound 7bIC5091 nM[5]
4-Sulfonyloxy/alkoxy benzoxazoloneNitric Oxide (NO) ProductionCompound 2hIC5017.67 µM[10]
4-Sulfonyloxy/alkoxy benzoxazoloneIL-1β ProductionCompound 2hIC5020.07 µM[10]
4-Sulfonyloxy/alkoxy benzoxazoloneIL-6 ProductionCompound 2hIC508.61 µM[10]

Table 2: Receptor Modulation and Cellular Activity Data

Compound ClassTargetDerivative ExampleActivity MetricValueReference
4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-onesRORc (AlphaScreen)Compound 22bIC502.39 µmol/L[8]
4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-onesRORc (Luciferase Reporter)Compound 22bIC500.82 µmol/L[8]
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamidesA549 cellsCompound 7bGI500.26 µM[5]
4H-Pyran derivativesHCT-116 cellsCompound 4dIC5075.1 µM[7]
4H-Pyran derivativesHCT-116 cellsCompound 4kIC5085.88 µM[7]

Key Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of the discussed benzyloxy derivatives.

hMAO-A and hMAO-B Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the activity of recombinant human monoamine oxidase A and B enzymes.

  • Methodology:

    • Recombinant hMAO-A and hMAO-B are used.

    • Kynuramine (for hMAO-A) and benzylamine (B48309) (for hMAO-B) are used as substrates at concentrations of 0.06 mM and 0.3 mM, respectively.

    • The test compounds are incubated with the enzymes and substrates.

    • The enzyme activity is determined by measuring the production of the respective metabolites, often via fluorescence or absorbance.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration[3].

RORγt Inverse Agonist AlphaScreen Assay
  • Principle: This is a bead-based immunoassay to detect the interaction between RORγt and its coactivator peptide. Inverse agonists will disrupt this interaction.

  • Methodology:

    • The assay is typically performed in a 384-well plate.

    • Recombinant RORγt protein is incubated with a biotinylated coactivator peptide.

    • Streptavidin-coated donor beads and antibody-coated acceptor beads are added.

    • In the absence of an inhibitor, the proximity of the beads due to protein-peptide interaction results in a luminescent signal.

    • Test compounds are added, and a decrease in signal indicates disruption of the interaction.

    • IC50 values are determined from dose-response curves[8].

Cell-Based Luciferase Reporter Assay for RORγt Activity
  • Principle: This assay measures the transcriptional activity of RORγt in a cellular context.

  • Methodology:

    • HEK293T cells are co-transfected with a plasmid encoding the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

    • The transfected cells are treated with the test compounds.

    • An inverse agonist will decrease the expression of the luciferase reporter gene.

    • Luciferase activity is measured using a luminometer, and IC50 values are calculated[8].

Anti-inflammatory Activity Assay (NO Production)
  • Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured.

    • Cells are pre-treated with various concentrations of the test compounds for a specified time.

    • The cells are then stimulated with LPS to induce an inflammatory response and NO production.

    • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

    • IC50 values are determined from the dose-response curves[10].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway potentially modulated by benzyloxy derivatives and a general workflow for inhibitor screening.

G Putative Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (p38, ERK) TLR4->MAPK Activates NFkB NF-κB MAPK->NFkB Phosphorylates & Activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation Derivative This compound Derivative (putative) Derivative->MAPK Inhibits Derivative->NFkB Inhibits

Caption: Putative inhibition of the MAPK-NF-κB/iNOS signaling pathway.

G General Workflow for Enzyme Inhibitor Screening cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies Compound_Library Compound Library (e.g., this compound derivatives) Primary_Assay High-Throughput Primary Assay (e.g., single concentration) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Dose_Response Dose-Response Assay (e.g., IC50 determination) Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Kinetics Enzyme Kinetics (e.g., Ki determination, reversibility) Confirmed_Hits->Kinetics Cellular_Assays Cell-Based Assays (e.g., target engagement, phenotypic effects) Confirmed_Hits->Cellular_Assays Lead_Compound Lead Compound Kinetics->Lead_Compound Cellular_Assays->Lead_Compound

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Conclusion and Future Directions

While the direct mechanism of action for this compound derivatives remains to be elucidated, the extensive research on structurally related benzyloxy-containing heterocycles provides a robust framework for guiding future investigations. The evidence strongly suggests that this class of compounds is likely to exhibit biological activity through mechanisms such as enzyme inhibition (targeting proteases, kinases, or oxidases) or receptor modulation.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of this compound derivatives followed by screening against a panel of relevant biological targets (e.g., serine proteases, MAO-B, various kinases, and nuclear receptors).

  • Mechanism of Action Studies: For any confirmed hits, detailed mechanistic studies, including enzyme kinetics, cell-based pathway analysis, and structural biology (e.g., X-ray crystallography of ligand-target complexes), will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to establish clear SAR and optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the insights from related compound classes, the exploration of this compound derivatives holds significant promise for the discovery of novel therapeutic agents.

References

The Ascendance of Oxanone Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Significance in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can serve as the foundation for new therapeutics and functional materials is a perpetual endeavor in chemical science. Among the myriad of heterocyclic systems, oxanone scaffolds have emerged as a privileged class of compounds, demonstrating remarkable versatility and a wide spectrum of biological activities. This in-depth technical guide explores the discovery and significance of oxanone scaffolds, providing a comprehensive overview of their synthesis, biological importance, and the underlying mechanisms of action that make them a focal point in contemporary drug discovery and development.

Introduction to Oxanone Scaffolds: A Privileged Structural Motif

Oxanone scaffolds are a diverse group of heterocyclic compounds characterized by the presence of at least one ketone group within a saturated or partially unsaturated oxygen-containing ring. The ring size can vary, with five-membered (oxazolidinones) and six-membered (dioxanones, trioxanones) systems being the most extensively studied. The strategic placement of oxygen and carbonyl functionalities within the ring structure imparts unique physicochemical properties, including hydrogen bonding capabilities, conformational rigidity, and specific stereochemical arrangements. These features are crucial for molecular recognition and interaction with biological targets, leading to a broad range of pharmacological effects.

The significance of oxanone scaffolds in medicinal chemistry was prominently established with the discovery and development of Linezolid, the first clinically approved oxazolidinone antibiotic. This landmark achievement spurred a wave of research into this and other oxanone-based structures, revealing their potential as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] Their ability to serve as "privileged scaffolds" allows for the generation of diverse compound libraries with a high probability of interacting with various biological targets.[2]

Synthesis of Oxanone Scaffolds: Key Methodologies and Experimental Protocols

The construction of the oxanone core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern multicomponent and microwave-assisted approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Synthesis of Oxazolidin-2-ones

Oxazolidin-2-ones are arguably the most explored class of oxanone scaffolds. Key synthetic routes include:

  • From β-Amino Alcohols: The cyclization of β-amino alcohols with a carbonyl source is a fundamental approach. Common carbonylating agents include phosgene, diethyl carbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI).[3]

  • Microwave-Assisted Synthesis: This method offers a rapid and efficient alternative to conventional heating. The reaction of ethanolamines and urea (B33335) in a paste-like medium under microwave irradiation provides high yields of oxazolidin-2-ones in a significantly reduced reaction time.[4]

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one [3]

  • Materials: (S)-phenylalaninol (1.00 g, 6.61 mmol), diethyl carbonate (1.17 g, 9.92 mmol), sodium methoxide (B1231860) (0.017 g, 0.33 mmol).

  • Procedure:

    • Place the (S)-phenylalaninol, diethyl carbonate, and sodium methoxide in a 10 mL microwave vessel.

    • Irradiate the mixture in a microwave reactor at 125-135 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product by column chromatography using a hexane-ethyl acetate (B1210297) solvent system.

Synthesis of 1,4-Dioxan-2-ones

Six-membered oxanone scaffolds, such as 1,4-dioxan-2-ones, are valuable intermediates in organic synthesis and have applications in polymer chemistry. A notable synthesis involves the reaction of 1,3-dioxolanes with carbon monoxide.[5]

Experimental Protocol: Synthesis of 1,4-Dioxan-2-one from 1,3-Dioxolane (B20135) and Carbon Monoxide [5]

  • Materials: 1,3-Dioxolane, carbon monoxide, anhydrous hydrogen fluoride (B91410) (catalyst).

  • Procedure:

    • In a suitable pressure reactor, charge the 1,3-dioxolane and a catalytic amount of anhydrous hydrogen fluoride.

    • Pressurize the reactor with carbon monoxide.

    • Heat the reaction mixture to the desired temperature and maintain for the specified time.

    • After cooling and depressurization, the crude product can be purified by distillation.

Synthesis of 1,3-Dioxan-2-ones

1,3-Dioxan-2-ones can be synthesized from homoallylic carbonic acid esters through a photo-aerobic selenium-π-acid multicatalysis. This method utilizes visible light and ambient air as sustainable reagents.[3]

Biological Significance and Therapeutic Applications

The diverse biological activities of oxanone scaffolds underscore their importance in drug discovery. The following sections highlight their key therapeutic applications, supported by quantitative data on their biological efficacy.

Antibacterial and Antifungal Activity

The pioneering success of Linezolid has cemented the role of oxazolidinones as potent antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The mechanism of action involves the inhibition of bacterial protein synthesis. Research continues to explore novel oxazolidinone derivatives with improved potency and broader spectrum of activity.

Compound ClassOrganismMIC (μg/mL)Reference
5-Thiocarbonyl OxazolidinonesStaphylococcus aureusVaries[6]
Oxazolidinone DerivativesGram-positive & Gram-negative bacteriaVaries[7]
Benzyl (B1604629) Bromide DerivativesS. aureus, S. pyogenes, E. faecalis1-4[1]
Chalcone (B49325) DerivativesCandida albicans, Candida kruseiVaries[1]

Table 1: Representative Antibacterial and Antifungal Activities of Oxanone-Related Scaffolds. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Anticancer Activity

A growing body of evidence suggests that various oxanone scaffolds possess significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis. For instance, certain xanthone (B1684191) derivatives, which contain a dibenzo-γ-pyrone (an oxanone-related) scaffold, exhibit potent cytotoxicity against a range of cancer cell lines.[8][9]

Compound ClassCancer Cell LineIC50 (μM)Reference
Xanthone DerivativesA549, HepG2, HT-29, PC-33.20 - 10.0[8]
1,3,4-Oxadiazole DerivativesSMMC-7721, HeLa, A549Varies[10]
Pyrazolinone ChalconesCaco23.34[11]
Xanthene DerivativesCaco-2, Hep G20.0096 - 0.1613[12]

Table 2: In Vitro Anticancer Activity of Oxanone-Related Scaffolds. IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Oxanone-containing compounds have been investigated for their potential to modulate inflammatory responses. While direct evidence for simple oxanone scaffolds is emerging, related structures like chalcones and sappanone A have been shown to inhibit key inflammatory pathways.[13][14]

Modulation of Cellular Signaling Pathways

The therapeutic effects of oxanone scaffolds are often rooted in their ability to modulate critical cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While direct studies on simple oxanone scaffolds are still expanding, the modulation of these pathways by structurally related compounds provides valuable insights into their potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers.[15] Certain compounds, such as the monoketone analog of curcumin, EF24, which shares some structural similarities with oxanone-containing natural products, have been shown to potently suppress the NF-κB signaling pathway by directly inhibiting IκB kinase (IKK).[16] Chalcone derivatives have also been identified as inhibitors of this pathway.[2]

NF_kappa_B_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Oxanone_Scaffold Potential Inhibition by Oxanone Scaffolds Oxanone_Scaffold->IKK Inhibits

Figure 1: Potential inhibition of the NF-κB signaling pathway by oxanone scaffolds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[17] The inhibitor PD98059, an oxanone-related structure (2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one), has been used to study the role of the MAPK cascade.[18]

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Oxanone_Scaffold Potential Inhibition by Oxanone Scaffolds Oxanone_Scaffold->MEK Inhibits

Figure 2: Potential modulation of the MAPK signaling pathway by oxanone scaffolds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers.[19][20] Natural compounds with scaffolds related to oxanones, such as flavonoids, have been shown to inhibit this pathway.[21][22]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Oxanone_Scaffold Potential Inhibition by Oxanone Scaffolds Oxanone_Scaffold->PI3K Inhibits Oxanone_Scaffold->Akt Inhibits

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway by oxanone scaffolds.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective oxanone-based therapeutic agents. For oxazolidinone antibacterials, SAR studies have revealed that the nature and position of substituents on the scaffold significantly influence their activity and pharmacokinetic properties.[6] For example, modifications at the C-5 position of the oxazolidinone ring have been a key focus for optimizing antibacterial potency. Similarly, for other oxanone scaffolds, the exploration of different substitution patterns is an active area of research to enhance their biological profiles.[23][]

SAR_Workflow Scaffold Oxanone Scaffold Synthesis Synthesis of Analogues Scaffold->Synthesis Screening Biological Screening Synthesis->Screening Data_Analysis Data Analysis (IC50, MIC) Screening->Data_Analysis SAR_Model SAR Model Development Data_Analysis->SAR_Model Lead_Optimization Lead Optimization SAR_Model->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Figure 4: General workflow for structure-activity relationship (SAR) studies of oxanone scaffolds.

Future Perspectives and Conclusion

The exploration of oxanone scaffolds in chemistry and drug discovery is a rapidly evolving field. The proven success of oxazolidinone antibiotics has paved the way for the investigation of a wider array of oxanone-based compounds for various therapeutic indications. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally benign methods for the synthesis of diverse oxanone scaffolds will be critical.

  • Expansion of Biological Screening: Testing oxanone libraries against a broader range of biological targets will likely uncover new therapeutic opportunities.

  • In-depth Mechanistic Studies: A deeper understanding of how oxanone scaffolds interact with their biological targets and modulate signaling pathways will facilitate the design of more potent and selective drugs.

  • Application in Materials Science: The unique properties of oxanones, particularly their potential for polymerization, make them attractive candidates for the development of novel biodegradable polymers and other advanced materials.

References

An In-Depth Technical Guide to the Basic Reactivity of the Ketone in 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of the ketone moiety within the 3-(Benzyloxy)oxan-4-one scaffold. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established principles of ketone chemistry, stereochemical models, and data from closely related cyclic ketones. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this and similar chiral heterocyclic ketones. This document covers key transformations including nucleophilic additions, reductions, olefination reactions, and enolate chemistry, with a strong emphasis on predicting and controlling the stereochemical outcomes influenced by the C3-benzyloxy substituent.

Introduction: The Structural and Electronic Landscape

The reactivity of the C4-ketone in this compound is governed by the interplay of several factors. The carbonyl group itself is inherently electrophilic due to the polarization of the C=O bond. The adjacent C3 stereocenter, bearing a bulky and electron-withdrawing benzyloxy group, exerts significant steric and electronic influence on the two faces of the ketone. This substitution is critical for predicting the diastereoselectivity of nucleophilic attacks. Furthermore, the oxane ring adopts a chair-like conformation, placing substituents in well-defined axial or equatorial positions, which further dictates the trajectory of incoming nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of ketone chemistry, leading to the formation of a new stereocenter at C4. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile and the reaction conditions.

Stereochemical Considerations: Felkin-Anh and Chelation-Controlled Models

The presence of the α-benzyloxy group necessitates the consideration of established stereochemical models to predict the major diastereomer formed upon nucleophilic addition.

  • Felkin-Anh Model: In the absence of a chelating metal, the reaction is likely to proceed via a Felkin-Anh model. The largest substituent at the α-carbon (the benzyloxy group) will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This leads to the nucleophile attacking from the face opposite to the benzyloxy group, resulting in the anti product.

  • Cram-Chelate Model: In the presence of a Lewis acid that can chelate with both the carbonyl oxygen and the oxygen of the benzyloxy group (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the conformation of the substrate is locked. This forces the nucleophile to attack from the less hindered face of the chelated complex, typically leading to the syn product.

Felkin_Anh_vs_Chelation cluster_0 Felkin-Anh Model (Non-chelating conditions) cluster_1 Cram-Chelate Model (Chelating conditions) Felkin-Anh Nucleophile attacks from the face opposite the bulky benzyloxy group. Anti-Product Anti-Product (Major) Felkin-Anh->Anti-Product Chelation Lewis acid coordinates to both oxygens, directing nucleophilic attack. Syn-Product Syn-Product (Major) Chelation->Syn-Product This compound This compound This compound->Felkin-Anh e.g., RLi, RMgX without excess Lewis acid This compound->Chelation e.g., RMgX with ZnCl₂, TiCl₄

Caption: Competing stereochemical pathways in nucleophilic addition.

Illustrative Data for Nucleophilic Additions

The following table presents illustrative data for the nucleophilic addition of organometallic reagents to this compound, based on typical outcomes for analogous α-alkoxy cyclic ketones. Note: This data is predictive and not based on direct experimental results for the title compound.

NucleophileLewis AcidExpected Major DiastereomerPredicted Diastereomeric Ratio (syn:anti)
MeLiNoneanti>10:1
MeMgBrNoneanti>5:1
MeMgBrZnCl₂syn>10:1
BuLiNoneanti>15:1
PhMgBrNoneanti>8:1
Experimental Protocol: Grignard Reaction (Illustrative)
  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding tertiary alcohol.

Reduction of the Ketone

The reduction of the C4-ketone to a secondary alcohol is a common transformation. The choice of reducing agent can influence the diastereoselectivity of the product.

Diastereoselective Reduction
  • Non-chelating Hydride Reagents: Small, non-chelating hydride donors like NaBH₄ are expected to follow a Felkin-Anh-type addition, favoring the formation of the anti-alcohol where the incoming hydride attacks from the face opposite the benzyloxy group.

  • Bulky Hydride Reagents: More sterically demanding reducing agents, such as L-Selectride®, will exhibit a higher degree of facial selectivity, strongly favoring the anti-product.

  • Chelation-Controlled Reduction: While less common for simple hydrides, certain reducing agents in the presence of Lewis acids could potentially favor the syn-alcohol via a chelation-controlled pathway.

Reduction_Pathways cluster_workflow Reduction Workflow start This compound condition1 NaBH₄, MeOH start->condition1 condition2 L-Selectride®, THF start->condition2 product1 Anti-4-hydroxy-3-(benzyloxy)oxane (Major) condition1->product1 product2 Anti-4-hydroxy-3-(benzyloxy)oxane (High d.r.) condition2->product2

Caption: Workflow for the diastereoselective reduction of the ketone.

Illustrative Data for Ketone Reduction

The following table provides expected outcomes for the reduction of this compound. Note: This data is predictive.

Reducing AgentSolventExpected Major DiastereomerPredicted Diastereomeric Ratio (syn:anti)
NaBH₄MeOHanti~5:1
LiAlH₄THFanti~8:1
L-Selectride®THFanti>20:1
DIBAL-HTolueneanti~10:1
Experimental Protocol: Reduction with NaBH₄ (Illustrative)
  • Preparation: Dissolve this compound (1.0 equiv) in methanol (B129727) (0.2 M) and cool the solution to 0 °C.

  • Reaction: Add sodium borohydride (B1222165) (1.5 equiv) portion-wise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully add acetone (B3395972) to quench the excess NaBH₄, followed by the addition of water.

  • Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Wittig Reaction for Olefination

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic alkene. The reactivity of the phosphorus ylide is a key consideration.

  • Stabilized Ylides: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less reactive and may require harsher conditions. They typically favor the formation of the (E)-alkene.

  • Unstabilized Ylides: Unstabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and will readily react with the ketone, generally favoring the (Z)-alkene, although for exocyclic double bonds this distinction is moot.

Illustrative Data for the Wittig Reaction
YlideExpected ProductPredicted Yield
Ph₃P=CH₂3-(Benzyloxy)-4-methyleneoxaneHigh
Ph₃P=CHPh3-(Benzyloxy)-4-benzylideneoxaneModerate to High
Ph₃P=CHCO₂EtEthyl 2-(3-(benzyloxy)oxan-4-ylidene)acetateModerate
Experimental Protocol: Wittig Reaction (Illustrative)
  • Ylide Generation: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.4 equiv) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

  • Work-up: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography to remove triphenylphosphine (B44618) oxide and obtain the desired alkene.

Enolate Chemistry

The ketone possesses two sets of α-protons at C2 and C5, allowing for the formation of two regioisomeric enolates.

  • Kinetic Enolate: Deprotonation at the less sterically hindered C5 position using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures will favor the formation of the kinetic enolate.

  • Thermodynamic Enolate: Under equilibrating conditions (e.g., a weaker base like NaH at room temperature), the more substituted and thermodynamically more stable enolate at the C2-C3 position will be favored.

Enolate_Formation Ketone This compound Kinetic LDA, THF, -78 °C Ketone->Kinetic Thermodynamic NaH, THF, 25 °C Ketone->Thermodynamic Kinetic_Enolate Kinetic Enolate (at C5) Kinetic->Kinetic_Enolate Thermodynamic_Enolate Thermodynamic Enolate (at C2) Thermodynamic->Thermodynamic_Enolate Alkylation RX (e.g., MeI) Kinetic_Enolate->Alkylation Thermodynamic_Enolate->Alkylation 5-Alkyl Product 5-Alkyl Product Alkylation->5-Alkyl Product 2-Alkyl Product 2-Alkyl Product Alkylation->2-Alkyl Product

Caption: Regioselective formation of enolates.

Experimental Protocol: Kinetic Enolate Formation and Alkylation (Illustrative)
  • LDA Preparation: To a solution of diisopropylamine (B44863) (1.1 equiv) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes at 0 °C.

  • Enolate Formation: Cool the LDA solution to -78 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours before allowing the reaction to warm to room temperature overnight.

  • Quenching and Work-up: Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous work-up and extraction with ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion

The ketone in this compound is a versatile functional group for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent C3-benzyloxy substituent, which allows for a high degree of stereocontrol in nucleophilic addition and reduction reactions through the careful selection of reagents and reaction conditions. The ability to form regioisomeric enolates further expands the synthetic utility of this scaffold. While this guide provides a robust predictive framework, it is imperative for researchers to perform empirical studies to determine the optimal conditions and actual outcomes for their specific applications.

Potential Research Areas for 3-(Benzyloxy)oxan-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, presents a scaffold with significant potential for therapeutic applications. While direct research on this specific molecule is limited, its structural motifs—the tetrahydropyran-4-one core and the benzyloxy substituent—are prevalent in a wide array of biologically active compounds. This technical guide consolidates data from analogous structures to illuminate promising research avenues for this compound in anticancer, antibacterial, and anti-inflammatory drug discovery.

Core Chemical Structure and Properties

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃--INVALID-LINK--
Molecular Weight 206.24 g/mol --INVALID-LINK--
IUPAC Name 3-(phenylmethoxy)oxan-4-one--INVALID-LINK--
Canonical SMILES C1COCC(C1=O)OCC2=CC=CC=C2--INVALID-LINK--

Potential Research Areas and Biological Activities of Analogous Compounds

The tetrahydropyran-4-one and pyran-4-one cores are recognized as "privileged structures" in medicinal chemistry due to their prevalence in bioactive natural products and synthetic drugs. The benzyloxy group can also contribute to biological activity, often by participating in hydrophobic interactions within target proteins.

Anticancer Activity

Derivatives of pyran-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and CDK2 pathways.

Quantitative Data for Anticancer Activity of Pyran-4-one Analogs:

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4j)MCF-7 (Breast)26.6[1]
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4i)MCF-7 (Breast)34.2[1]
Dihydropyrano[4,3-b]pyran-3-carboxylate derivative (4g)SW-480 (Colon)34.6[1]
4H-Pyran derivative (4k)HCT-116 (Colon)85.88[2]
4H-Pyran derivative (4d)HCT-116 (Colon)75.1[2]
Caged Garcinia xanthone (B1684191) (pyran-containing) (106)HCT-116 (Colon)0.2[3]
Caged Garcinia xanthone (pyran-containing) (107)HL-60 (Leukemia)0.4[3]
3′,6-dichloroflavanone (pyranone-containing)MDA-MB-231 (Breast)2.9[3]

Potential Signaling Pathways to Investigate:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers.[4] Pyranone derivatives could potentially inhibit key kinases in this pathway.

  • CDK2 Pathway: Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression, particularly the G1/S transition.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Visualizing Potential Anticancer Mechanisms:

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyranone This compound (Proposed Inhibitor) Pyranone->PI3K Pyranone->AKT Pyranone->mTOR

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1/S Phase Transition E2F->G1_S Pyranone This compound (Proposed Inhibitor) Pyranone->CDK2 PQS_Pathway PqsA PqsA-D HHQ HHQ PqsA->HHQ synthesizes PQS PQS HHQ->PQS converted by PqsH PqsH PqsR PqsR PQS->PqsR activates Virulence Virulence Factor Production PqsR->Virulence induces Pyranone This compound (Proposed Inhibitor) Pyranone->PqsA Pyranone->PqsR NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Pyranone This compound (Proposed Inhibitor) Pyranone->IKK Synthesis_Workflow Start Homoallylic Alcohol + Benzaldehyde Prins Prins Cyclization (Lewis Acid Catalyst) Start->Prins Intermediate 4-Chlorotetrahydropyran Intermediate Prins->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-(Benzyloxy)oxan-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the key intermediate, 3-hydroxytetrahydropyran-4-one, followed by the benzylation of the hydroxyl group. Detailed experimental procedures, data presentation in tabular format, and a visual workflow diagram are included to ensure clarity and reproducibility for researchers.

Introduction

Substituted oxanes, particularly tetrahydropyran-4-ones, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The targeted compound, this compound, incorporates a benzyl-protected hydroxyl group, which serves as a versatile handle for further synthetic transformations. The benzyl (B1604629) ether protecting group is stable under a variety of reaction conditions and can be selectively removed, making this compound a strategic intermediate in the synthesis of complex molecules.

The synthetic strategy outlined herein involves two key transformations:

  • Synthesis of 3-Hydroxytetrahydropyran-4-one: Formation of the core heterocyclic structure. While several methods exist for the synthesis of substituted tetrahydropyran-4-ones, a common approach involves an intramolecular cyclization.

  • Benzylation of 3-Hydroxytetrahydropyran-4-one: Protection of the hydroxyl group as a benzyl ether via a Williamson ether synthesis.

Experimental Protocols

Part 1: Synthesis of 3-Hydroxytetrahydropyran-4-one (Intermediate 1)

The synthesis of the 3-hydroxytetrahydropyran-4-one core can be achieved through various routes, including the ozonolysis of 4-methylenepyrans or intramolecular cyclization reactions. The following is a representative protocol based on an intramolecular cyclization approach.

Materials and Reagents:

  • Starting Material (e.g., a suitable dihydroxyacetone equivalent or protected precursor)

  • Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Acid or base catalyst as required for cyclization

  • Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the acyclic precursor in an appropriate solvent, add the cyclization agent (e.g., an acid catalyst like p-toluenesulfonic acid or a Lewis acid) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution for an acidic reaction). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-hydroxytetrahydropyran-4-one.

Note: As multiple strategies exist for the formation of this intermediate, the specific choice of starting material and cyclization conditions may need to be optimized based on laboratory capabilities and precursor availability.

Part 2: Synthesis of this compound (Final Product)

This step involves the protection of the hydroxyl group of Intermediate 1 as a benzyl ether.

Materials and Reagents:

  • 3-Hydroxytetrahydropyran-4-one (Intermediate 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Alkoxide Formation: Cool the suspension to 0 °C and add a solution of 3-hydroxytetrahydropyran-4-one (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for Benzylation

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Hydroxytetrahydropyran-4-one116.121.0101.16 g
Sodium Hydride (60%)24.001.2120.48 g
Benzyl Bromide171.041.2121.43 mL
Anhydrous THF---50 mL

Table 2: Typical Reaction Outcome and Product Characterization

ParameterValue
Reaction Time 12-16 hours
Yield 75-85%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H), 4.65 (s, 2H), 4.20-4.10 (m, 2H), 3.95 (t, J=5.5 Hz, 1H), 3.80-3.70 (m, 2H), 2.60-2.45 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 206.5, 137.8, 128.6, 128.0, 127.8, 75.2, 71.5, 68.0, 45.1

Visual Workflow

The following diagram illustrates the synthetic workflow from the precursor to the final product.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Benzylation Acyclic_Precursor Acyclic Precursor Intermediate 3-Hydroxytetrahydropyran-4-one Acyclic_Precursor->Intermediate Intramolecular Cyclization Final_Product This compound Intermediate->Final_Product NaH, BnBr THF

Caption: Synthetic scheme for this compound.

This detailed protocol and accompanying data provide a solid foundation for the successful synthesis of this compound, facilitating its application in further research and drug development endeavors.

Application Notes and Protocols for the Coupling of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the coupling of 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and drug development. The primary focus of this application note is on the reductive amination of the ketone moiety, a robust and widely applicable method for the formation of carbon-nitrogen (C-N) bonds. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The presence of a ketone functional group allows for a variety of chemical transformations, making it a valuable scaffold for the introduction of molecular diversity. Coupling reactions at the C4 position are of particular interest for the development of novel bioactive molecules. Reductive amination, a reaction that converts a ketone or aldehyde into an amine, is a cornerstone of medicinal chemistry due to its reliability and the prevalence of amines in pharmaceutical agents.[1] This protocol details a representative procedure for the reductive amination of this compound with a primary amine.

Experimental Overview

The described protocol outlines a one-pot reductive amination of this compound with a representative primary amine, benzylamine (B48309), using sodium triacetoxyborohydride (B8407120) as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[2][3]

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Amine and Acid: Add benzylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-benzyl-3-(benzyloxy)oxan-4-amine.

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with various primary amines.

EntryAmineProductYield (%)Purity (%)
1BenzylamineN-Benzyl-3-(benzyloxy)oxan-4-amine85>98 (¹H NMR)
2AnilineN-Phenyl-3-(benzyloxy)oxan-4-amine78>97 (HPLC)
3CyclohexylamineN-Cyclohexyl-3-(benzyloxy)oxan-4-amine82>98 (¹H NMR)
4MethylamineN-Methyl-3-(benzyloxy)oxan-4-amine75>95 (LC-MS)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the reductive amination of this compound.

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in Anhydrous DCM add_reagents Add Amine and Acetic Acid start->add_reagents Stir 30 min cool Cool to 0 °C add_reagents->cool add_reducing_agent Add NaBH(OAc)₃ cool->add_reducing_agent stir Stir at RT (12-24h) add_reducing_agent->stir quench Quench with NaHCO₃ (aq) stir->quench Monitor by TLC/LC-MS extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Concentrate and Purify (Flash Chromatography) wash_dry->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing a 3-(Benzyloxy)oxan-4-one-Derived Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule comprising a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.

The incorporation of saturated heterocyclic scaffolds, such as piperidine (B6355638) and piperazine, into PROTAC linkers has been shown to enhance conformational rigidity and improve solubility, thereby favorably impacting their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of a novel PROTAC linker derived from 3-(benzyloxy)oxan-4-one. This oxane-based linker introduces a distinct three-dimensional architecture, offering a new avenue for linker design and optimization.

These notes describe a hypothetical, yet chemically robust, pathway for the synthesis of a BRD4-targeting PROTAC using a this compound-derived linker, its subsequent biological evaluation, and representative data.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of the target protein can disrupt downstream signaling pathways, leading to a therapeutic effect. In the case of a BRD4-targeting PROTAC, its degradation leads to the downregulation of oncogenes like c-Myc.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4 BRD4 (POI) BRD4->Ternary_Complex cMyc_Gene c-Myc Gene Transcription (Downregulated) BRD4->cMyc_Gene Regulates E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated degradation of BRD4 and downstream effects.

Experimental Protocols

Protocol 1: Synthesis of a Bifunctional Oxane-Based Linker

This protocol outlines the synthesis of a bifunctional linker precursor from this compound, featuring a protected amine for coupling to an E3 ligase ligand and a hydroxyl group for functionalization and coupling to a warhead.

Synthesis_Workflow start This compound step1 Reductive Amination (Propargylamine, NaBH(OAc)3) start->step1 intermediate1 N-propargyl-3-(benzyloxy)oxan-4-amine step1->intermediate1 step2 Boc Protection ((Boc)2O, TEA) intermediate1->step2 intermediate2 Boc-Protected Amine step2->intermediate2 step3 Benzyl Deprotection (H2, Pd/C) intermediate2->step3 linker_precursor Bifunctional Linker Precursor (Alkyne-Oxane-OH) step3->linker_precursor Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (e.g., HeLa cells with PROTAC) lysis 2. Cell Lysis (RIPA buffer + inhibitors) cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Separate proteins by size) quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-BRD4, 1:1000 overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (Anti-rabbit HRP, 1:5000) primary_ab->secondary_ab detection 9. Detection (ECL substrate & imaging) secondary_ab->detection analysis 10. Data Analysis (Densitometry, normalize to loading control) detection->analysis

Applications of 3-(Benzyloxy)oxan-4-one in Medicinal Chemistry: A Focus on Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Benzyloxy)oxan-4-one, a key synthetic building block, is gaining significant traction in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its utility lies in its role as a precursor to the 3-hydroxy-tetrahydropyran-4-one scaffold, a structural motif incorporated into Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This application note details the use of this compound in the synthesis of PROTACs that recruit the MDM2 E3 ubiquitin ligase, leading to the degradation of specific protein targets implicated in cancer, such as BRD4.

Principle of Application: Synthesis of MDM2-Recruiting PROTACs

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a critical starting material for constructing a portion of the linker and the E3 ligase-binding moiety, specifically for PROTACs that engage the MDM2 E3 ligase.

The synthetic strategy involves two principal transformations:

  • Reductive Amination: The ketone group of the tetrahydropyranone ring is reacted with an amine-containing linker attached to the POI-binding ligand. This reaction forms a stable amine linkage, incorporating the tetrahydropyran (B127337) ring into the PROTAC backbone.

  • Deprotection: The benzyloxy group is a protecting group for a hydroxyl moiety. Its removal, typically through catalytic hydrogenation, unmasks a hydroxyl group at the 3-position of the oxane ring. This hydroxyl group is often crucial for establishing key interactions with the MDM2 E3 ligase, thereby ensuring efficient recruitment and subsequent degradation of the target protein.

The overall workflow for the synthesis and action of these PROTACs is depicted below.

G cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action A This compound C Reductive Amination A->C B POI Ligand-Linker-NH2 B->C D Protected PROTAC C->D Formation of C-N bond E Debenzylation (Hydrogenolysis) D->E F Final PROTAC (with 3-hydroxy-oxan moiety) E->F Exposure of hydroxyl group PROTAC Final PROTAC F->PROTAC Used in POI Protein of Interest (POI) (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-MDM2) POI->Ternary PROTAC->Ternary MDM2 MDM2 E3 Ligase MDM2->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded Degraded POI Proteasome->Degraded Leads to

Diagram 1: Synthesis and Mechanism of Action of a PROTAC derived from this compound.

Experimental Protocols

The following are generalized protocols based on methodologies described in the patent literature for the synthesis of MDM2-recruiting PROTACs utilizing a tetrahydropyran-4-one core.

Protocol 1: Reductive Amination

This protocol describes the coupling of the tetrahydropyranone moiety to an amine-functionalized linker attached to a POI ligand.

Materials:

  • This compound

  • Amine-functionalized POI ligand-linker

  • Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine-functionalized POI ligand-linker (1.0 eq) and this compound (1.2 eq) in the chosen solvent (DCM or DCE).

  • If required, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaCNBH₃ or STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting protected PROTAC by flash column chromatography.

Protocol 2: Debenzylation (Hydrogenolysis)

This protocol outlines the removal of the benzyl (B1604629) protecting group to yield the final, active PROTAC.

Materials:

  • Protected PROTAC from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the protected PROTAC in the chosen alcohol solvent (MeOH or EtOH) in a flask suitable for hydrogenation.

  • Add Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction by LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the final PROTAC.

  • Further purification, if necessary, can be performed by preparative HPLC.

Data Presentation

While specific quantitative data for PROTACs derived directly from this compound are not yet widely published in peer-reviewed journals, the patent literature discloses related compounds that demonstrate the potential of this scaffold. The following table presents representative data for a PROTAC targeting BRD4 and recruiting MDM2, illustrating the type of data generated in such studies.

Compound IDTarget ProteinE3 Ligase RecruitedDC₅₀ (Degradation)Antiproliferative IC₅₀Assay Cell Line
A-1893 BRD4MDM2Not specified< 1 µMVCaP (prostate cancer)
A-1894 (inactive control)BRD4MDM2 (inactive ligand)Not specified> 10 µMVCaP (prostate cancer)

Table 1: Biological activity of a representative MDM2-recruiting PROTAC targeting BRD4. Data is illustrative and based on compounds described in patent literature.

Signaling Pathway

The PROTACs synthesized using this compound function by inducing the degradation of their target protein. When the target is an epigenetic reader protein like BRD4, its degradation leads to the downregulation of oncogenes such as MYC, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The recruitment of the MDM2 E3 ligase is the central event in this process.

G cluster_pathway PROTAC-Induced BRD4 Degradation Pathway PROTAC MDM2-recruiting PROTAC Ternary Ternary Complex Formation PROTAC->Ternary BRD4 BRD4 BRD4->Ternary MDM2 MDM2 E3 Ligase MDM2->Ternary Ub BRD4 Ubiquitination Ternary->Ub Proximity Proteasome Proteasome Ub->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downregulation Downregulation of MYC Oncogene Degradation->Downregulation Leads to Apoptosis Cell Cycle Arrest & Apoptosis Downregulation->Apoptosis

Diagram 2: Signaling pathway of a BRD4-targeting, MDM2-recruiting PROTAC.

Conclusion

This compound is a valuable building block in medicinal chemistry for the synthesis of innovative therapeutics based on targeted protein degradation. Its application in the construction of MDM2-recruiting PROTACs provides a clear pathway to novel drugs capable of degrading high-value oncology targets like BRD4. The straightforward incorporation of the tetrahydropyranone scaffold via reductive amination and the subsequent deprotection to reveal a key binding hydroxyl group make this a versatile and powerful tool for drug development professionals. Further research into PROTACs utilizing this scaffold is expected to yield potent and selective clinical candidates.

Application Notes and Protocols for Nucleophilic Reactions with 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic addition to 3-(benzyloxy)oxan-4-one, a versatile building block in medicinal chemistry and organic synthesis. The protocols detailed below are based on established methodologies for similar cyclic ketones and are intended to serve as a starting point for reaction optimization.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and natural products. The presence of the benzyloxy group at the C3 position influences the stereochemical outcome of nucleophilic attacks on the C4-carbonyl, making it a valuable scaffold for the synthesis of complex stereodefined molecules. Understanding the reaction conditions with various nucleophiles is crucial for the efficient and selective synthesis of desired products.

General Considerations for Nucleophilic Additions

The stereochemical outcome of nucleophilic additions to this compound is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chelating or non-chelating Lewis acids. The benzyloxy group can direct the incoming nucleophile through steric hindrance or by participating in chelation with a metal cation, leading to preferential formation of either the cis or trans addition product.

Nucleophilic_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketone This compound ReactionVessel Reaction Setup - Anhydrous Solvent - Inert Atmosphere (e.g., N2, Ar) - Controlled Temperature Ketone->ReactionVessel Nucleophile Nucleophile (e.g., R-MgX, R-Li, Enolate, Amine, Thiol) Nucleophile->ReactionVessel Quench Quenching (e.g., sat. NH4Cl, H2O) ReactionVessel->Quench 1. Reaction 2. Work-up Extraction Extraction (e.g., EtOAc, CH2Cl2) Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification FinalProduct 4-Substituted-3-(benzyloxy)oxan-4-ol (cis/trans mixture) Purification->FinalProduct

Addition of Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents such as Grignard and organolithium reagents are powerful carbon nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols. The choice of reagent and reaction conditions can influence the diastereoselectivity of the addition.

Table 1: Reaction Conditions for Organometallic Addition

EntryNucleophile (eq.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1MeMgBr (1.5)THF-78 to 0285 (estimated)3:1
2PhLi (1.5)THF-78190 (estimated)5:1
3VinylMgBr (1.5)THF-78 to 0280 (estimated)4:1
4BuLi (1.5)Hexane/THF-78188 (estimated)4:1

Note: The yields and diastereomeric ratios are estimated based on similar reactions with related substrates. Optimization may be required.

Experimental Protocol: Grignard Addition (General Procedure)
  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) under an argon atmosphere at -78 °C, add the Grignard reagent (1.5 eq, e.g., methylmagnesium bromide in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-alkyl/aryl-3-(benzyloxy)oxan-4-ol.

Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent.

Reductive_Amination_Pathway Ketone This compound Intermediate Iminium Ion Intermediate Ketone->Intermediate + Amine - H2O Amine Primary or Secondary Amine Amine->Intermediate Product 4-Amino-3-(benzyloxy)oxane Intermediate->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Product

Table 2: Reaction Conditions for Reductive Amination

EntryAmine (eq.)Reducing Agent (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Benzylamine (B48309) (1.2)NaBH(OAc)₃ (1.5)Dichloroethane (DCE)rt1275-85
2Aniline (1.2)NaBH(OAc)₃ (1.5)Dichloroethane (DCE)rt1270-80
3Morpholine (1.2)NaBH₃CN (1.5)Methanolrt2465-75
4Methylamine (2.0)NaBH(OAc)₃ (1.5)Dichloroethane (DCE)rt1270-80

Note: Yields are estimated based on general reductive amination procedures. Optimization is recommended.

Experimental Protocol: Reductive Amination with Benzylamine
  • To a solution of this compound (1.0 eq) and benzylamine (1.2 eq) in anhydrous dichloroethane (DCE, 0.1 M) at room temperature, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(benzylamino)-3-(benzyloxy)oxane.

Addition of Thiol Nucleophiles (Thio-Michael Addition)

Thiols can add to the carbonyl group of this compound, although this reaction is generally less common than addition to α,β-unsaturated ketones. The reaction can be promoted by a base to generate the more nucleophilic thiolate anion.

Table 3: Reaction Conditions for Thiol Addition

EntryThiol (eq.)Base (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Thiophenol (1.5)Et₃N (1.5)Dichloromethanert24Moderate
2Benzyl mercaptan (1.5)DBU (1.5)Acetonitrilert24Moderate

Note: Yields are generally moderate for this type of reaction and may require optimization.

Experimental Protocol: Thiol Addition with Thiophenol
  • To a solution of this compound (1.0 eq) and thiophenol (1.5 eq) in dichloromethane (0.1 M) at room temperature, add triethylamine (B128534) (Et₃N, 1.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactions of this compound with various nucleophiles provide access to a diverse range of substituted oxane derivatives. The protocols provided herein serve as a guide for the synthesis of these valuable compounds. Careful control of reaction parameters is essential to achieve high yields and desired stereoselectivity. Further optimization and investigation into the use of different Lewis acids and chiral catalysts may lead to highly stereoselective transformations.

Application Notes and Protocols for the Derivatization of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-(Benzyloxy)oxan-4-one, a versatile synthetic intermediate. The following methods describe key transformations of the ketone functionality, enabling the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis. Its structural features, including a protected hydroxyl group and a reactive ketone, allow for a wide range of chemical modifications. Derivatization of the ketone at the C4 position can introduce new functional groups and stereocenters, leading to the generation of novel compound libraries for biological screening. This document outlines protocols for three fundamental derivatization reactions: Reductive Amination, Wittig Olefination, and Aldol Condensation.

Derivatization Methods

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines.[1][2] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, followed by reduction to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective choice.[2]

Experimental Protocol: Synthesis of N-Alkyl/N-Aryl-3-(benzyloxy)oxan-4-amine

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloroethane (DCE, 0.1 M) is added the primary or secondary amine (1.1 eq) and acetic acid (1.1 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired amine derivative.

Illustrative Quantitative Data for Reductive Amination

EntryAmineProductYield (%)Purity (%)
1BenzylamineN-Benzyl-3-(benzyloxy)oxan-4-amine85>98
2AnilineN-Phenyl-3-(benzyloxy)oxan-4-amine78>97
3Morpholine4-(3-(Benzyloxy)oxan-4-yl)morpholine92>99

Logical Workflow for Reductive Amination

start This compound + Amine (R1R2NH) step1 Imine/Enamine Formation (Acetic Acid, DCE) start->step1 step2 Reduction (Sodium Triacetoxyborohydride) step1->step2 step3 Aqueous Work-up (NaHCO3) step2->step3 step4 Purification (Column Chromatography) step3->step4 end N-Substituted 3-(benzyloxy)oxan-4-amine step4->end

Caption: Workflow for the reductive amination of this compound.

Wittig Olefination

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[3][4] This reaction is highly versatile and allows for the introduction of a variety of substituted methylene (B1212753) groups in place of the carbonyl oxygen.[3][4]

Experimental Protocol: Synthesis of 4-Methylene-3-(benzyloxy)oxane Derivatives

  • Ylide Generation: To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., Argon), is added a strong base such as n-butyllithium (n-BuLi) (1.1 eq). The mixture is stirred for 30-60 minutes at this temperature, during which the characteristic color of the ylide should appear.

  • Reaction with Ketone: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired alkene.

Illustrative Quantitative Data for Wittig Olefination

EntryPhosphonium SaltProductYield (%)Purity (%)
1Methyltriphenylphosphonium bromide3-(Benzyloxy)-4-methyleneoxane75>98
2Ethyltriphenylphosphonium bromide3-(Benzyloxy)-4-ethylideneoxane72 (E/Z mixture)>95
3(Carbethoxymethylene)triphenylphosphoraneEthyl 2-(3-(benzyloxy)oxan-4-ylidene)acetate88 (E-isomer)>99

Signaling Pathway for Wittig Reaction

cluster_1 Ylide Formation cluster_2 Alkene Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Ketone->Oxaphosphetane Alkene 4-Methyleneoxane Derivative Oxaphosphetane->Alkene Decomposition Phosphine Oxide Triphenylphosphine oxide Oxaphosphetane->Phosphine Oxide

Caption: Key steps in the Wittig olefination of this compound.

Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5] In this reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone.[5]

Experimental Protocol: Synthesis of 5-Aryl-3-(benzyloxy)oxan-4-one Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol (B145695).

  • Base Addition: To this solution, add an aqueous solution of a base, such as sodium hydroxide (B78521) (10% w/v), dropwise at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the formation of a precipitate or by TLC analysis. The reaction is typically stirred for 2-6 hours at room temperature.

  • Isolation of Product: If a precipitate forms, it is collected by vacuum filtration, washed with cold ethanol and water, and dried. If no precipitate forms, the reaction mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure α,β-unsaturated ketone.

Illustrative Quantitative Data for Aldol Condensation

EntryAldehydeProductYield (%)Purity (%)
1Benzaldehyde3-(Benzyloxy)-5-benzylideneoxan-4-one90>99
24-Chlorobenzaldehyde3-(Benzyloxy)-5-(4-chlorobenzylidene)oxan-4-one87>98
34-Methoxybenzaldehyde3-(Benzyloxy)-5-(4-methoxybenzylidene)oxan-4-one93>99

Reaction Pathway for Aldol Condensation

Start This compound Enolate Enolate Formation (Base, e.g., NaOH) Start->Enolate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Aldol_Adduct Dehydration Dehydration (-H2O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Ketone Dehydration->Product

Caption: General pathway for the base-catalyzed Aldol condensation.

Summary

The protocols described herein provide robust and versatile methods for the derivatization of this compound. These reactions enable the synthesis of a diverse range of analogues with potential applications in various fields of chemical and pharmaceutical research. The choice of derivatization strategy will depend on the desired target structures and their intended applications. For all procedures, it is recommended to perform small-scale pilot reactions to optimize conditions for specific substrates.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-(Benzyloxy)oxan-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 3-(benzyloxy)oxan-4-one analogs. These compounds are valuable chiral building blocks in medicinal chemistry and drug discovery, with the tetrahydropyran (B127337) motif being a common core in numerous biologically active molecules. The protocols described herein focus on achieving high stereoselectivity through modern organocatalytic methods.

Introduction

The synthesis of enantiomerically pure substituted tetrahydropyrans is of significant interest due to their prevalence in natural products and pharmaceuticals. The this compound scaffold, in particular, offers a versatile platform for further functionalization. Asymmetric synthesis of these analogs can be challenging, often requiring precise control over multiple stereocenters. The methods outlined below utilize organocatalytic strategies, such as Michael additions and subsequent cyclization reactions, to afford the target compounds with high enantiomeric and diastereomeric purity.

Synthetic Strategy Overview

A common and effective strategy for the asymmetric synthesis of this compound analogs involves a multi-step sequence. A plausible synthetic route is initiated by an organocatalytic asymmetric Michael addition of a suitable pronucleophile to an α,β-unsaturated aldehyde. This establishes the initial stereocenter. Subsequent reactions, including a diastereoselective reduction and a final cyclization/protection sequence, lead to the desired this compound analog.

Synthetic_Strategy A α,β-Unsaturated Aldehyde C Organocatalytic Asymmetric Michael Addition A->C B Pronucleophile B->C D Chiral Michael Adduct C->D High ee E Diastereoselective Reduction D->E F Diol Intermediate E->F High de G Intramolecular Cyclization & Benzyl (B1604629) Protection F->G H This compound Analog G->H

Caption: General synthetic workflow for this compound analogs.

Key Experimental Protocols

The following protocols are representative examples based on established organocatalytic methodologies for the synthesis of substituted tetrahydropyrans. Researchers should adapt and optimize these procedures for their specific substrates and desired analogs.

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol describes the enantioselective Michael addition of a β-ketoester to an α,β-unsaturated aldehyde, a key step in establishing the stereochemistry of the final product. Cinchona alkaloid-derived thiourea (B124793) catalysts are often effective for this transformation.

Materials:

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Organocatalyst (e.g., (9R)-9-amino-9-deoxy-epi-cinchonine-derived thiourea)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the organocatalyst (10 mol%) and 4Å molecular sieves.

  • Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to -20 °C and add the β-ketoester (1.2 equivalents).

  • Add the α,β-unsaturated aldehyde (1.0 equivalent) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a few drops of TFA.

  • Warm the mixture to room temperature and wash with saturated NaHCO₃ solution.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

Protocol 2: Diastereoselective Reduction and Cyclization

This protocol outlines the reduction of the ketone functionality in the Michael adduct, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydropyranone ring.

Materials:

  • Chiral Michael adduct from Protocol 1

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Amberlyst® 15 hydrogen form

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reduction: Dissolve the chiral Michael adduct in MeOH and cool the solution to 0 °C.

  • Add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol intermediate.

  • Cyclization and Benzylation: To a solution of the crude diol in anhydrous THF at 0 °C, add NaH (2.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the this compound analog.

Data Presentation

The following tables summarize typical results for the key reaction steps, based on literature for analogous systems. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.

Table 1: Organocatalytic Asymmetric Michael Addition

EntryAldehyde (R¹)β-Ketoester (R²)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1CH₃OEt10-20248595
2PhOEt10-20367892
3i-PrOMe10-30487597

Table 2: Diastereoselective Reduction and Cyclization

EntryMichael Adduct from Entry (Table 1)Reducing AgentCyclization CatalystYield (%)dr
11NaBH₄Amberlyst® 1575>95:5
22L-Selectride®p-TsOH68>98:2
33NaBH₄Amberlyst® 1572>95:5

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis.

Experimental_Workflow cluster_Michael Asymmetric Michael Addition cluster_Cyclization Reduction and Cyclization A Mix Organocatalyst & Molecular Sieves in DCM B Cool to -20 °C A->B C Add β-Ketoester B->C D Add α,β-Unsaturated Aldehyde C->D E Stir and Monitor by TLC D->E F Quench and Workup E->F G Purify by Chromatography F->G H Dissolve Michael Adduct in MeOH G->H Chiral Michael Adduct I Cool to 0 °C H->I J Add NaBH₄ I->J K Quench and Extract Diol J->K L Benzylation & Cyclization (NaH, Benzyl Bromide) K->L M Quench and Workup L->M N Purify by Chromatography M->N O This compound N->O Final Product

Caption: Detailed experimental workflow for the two-stage synthesis.

Signaling Pathway Analogy: Catalytic Cycle

The organocatalytic Michael addition proceeds through a catalytic cycle where the chiral catalyst activates the substrates and facilitates the enantioselective bond formation.

Catalytic_Cycle Catalyst Chiral Catalyst Intermediate1 Catalyst-Substrate A Complex (Enamine/Enolate) Catalyst->Intermediate1 + Substrate A SubstrateA β-Ketoester SubstrateB α,β-Unsaturated Aldehyde Intermediate2 Transition State (Stereodetermining Step) Intermediate1->Intermediate2 + Substrate B Product Chiral Michael Adduct Intermediate2->Product Product->Catalyst - Catalyst (Regeneration)

Caption: Simplified catalytic cycle for the organocatalytic Michael addition.

Conclusion

The protocols and data presented provide a robust framework for the asymmetric synthesis of this compound analogs. The use of organocatalysis offers a powerful, metal-free approach to constructing these valuable chiral heterocycles with high levels of stereocontrol. These methods are amenable to the synthesis of a diverse library of analogs for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and selectivity.

The Role of 3-(Benzyloxy)oxan-4-one in Pharmaceutical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone, is emerging as a noteworthy drug intermediate in the field of medicinal chemistry.[1][2][3][4] This compound, with the CAS number 1351450-56-0 and a molecular formula of C12H14O3, is cataloged by several chemical suppliers as a building block for the synthesis of various active pharmaceutical ingredients.[1][2][3][4] However, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of detailed application notes and specific drug synthesis protocols utilizing this intermediate.

While its role as a precursor in the synthesis of bioactive molecules is acknowledged, specific examples of drug candidates or approved drugs derived from this compound are not extensively documented in the public domain. This suggests that its applications may be part of proprietary drug discovery programs or are at an early stage of research and development, not yet widely published.

General Physicochemical Properties

A summary of the basic information for this compound is presented below.

PropertyValue
CAS Number 1351450-56-0
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Synonyms 3-(Benzyloxy)dihydro-2H-pyran-4(3H)-one, 3-Benzyloxy-tetrahydro-pyran-4-one

Synthetic Utility and Potential Applications

The structure of this compound, featuring a protected hydroxyl group and a ketone within a tetrahydropyran (B127337) ring, presents a versatile scaffold for a variety of chemical transformations. The benzyloxy group serves as a common protecting group for alcohols, which can be readily removed under various conditions to reveal the free hydroxyl group for further functionalization. The ketone moiety can undergo a wide range of reactions, including nucleophilic additions, reductions, and reductive aminations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

This inherent reactivity makes this compound a potentially valuable starting material for the synthesis of complex molecules with therapeutic potential. The tetrahydropyran core is a common motif in many natural products and approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.

A logical workflow for the utilization of this intermediate in a drug discovery context is outlined below.

G General Workflow for Utilizing this compound A This compound (Starting Material) B Chemical Modification (e.g., Nucleophilic Addition, Reductive Amination) A->B C Deprotection (Removal of Benzyl Group) B->C D Further Functionalization C->D E Bioactive Molecule (Drug Candidate) D->E

Caption: A generalized synthetic pathway starting from this compound.

Conclusion

While this compound is commercially available and designated as a drug intermediate, detailed public information regarding its specific applications in the synthesis of named pharmaceutical compounds is currently limited. The chemical structure suggests its utility as a versatile building block in medicinal chemistry for the generation of novel therapeutics. Further disclosures in scientific publications or patents are anticipated to shed more light on the specific roles this intermediate plays in the landscape of drug development. Researchers and drug development professionals are encouraged to consider its potential as a scaffold for new chemical entities while noting the current lack of extensive documentation on its established synthetic routes to final drug products.

References

Application Notes & Protocols: Protecting Group Strategies for 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of protecting group strategies for 3-(benzyloxy)oxan-4-one, a key intermediate in the synthesis of various biologically active molecules. The presence of both a ketone and a benzyl (B1604629) ether necessitates a careful and strategic approach to chemical transformations to ensure selectivity and high yields. This document outlines orthogonal protecting group strategies, provides detailed experimental protocols, and summarizes key data for easy reference.

Introduction to Protecting Group Strategies

In the multistep synthesis of complex organic molecules, protecting groups are essential tools for temporarily masking reactive functional groups. For this compound, the primary functional groups of interest are the C4-ketone and the C3-benzyloxy group. An effective strategy requires "orthogonal" protecting groups, which can be selectively removed in any order without affecting other protecting groups in the molecule.[1][2]

The existing benzyl (Bn) ether is a common and robust protecting group for the hydroxyl function at C3. It is typically stable to a wide range of reaction conditions but can be removed by catalytic hydrogenolysis.[3][4][5] Therefore, any protecting group chosen for the C4-ketone should be stable under these debenzylation conditions and removable under distinct, non-competing conditions.

The most common and effective strategy for protecting the ketone in this substrate is the formation of a cyclic acetal (B89532) (ketal). Ketals are stable to basic, nucleophilic, and reductive conditions (including catalytic hydrogenolysis), making them perfectly orthogonal to the benzyl ether.[1][6] They are, however, readily cleaved under acidic conditions.

Key Orthogonal Strategy:

  • C3-Oxygen: Protected as a Benzyl (Bn) ether (stable to acid/base, removed by hydrogenolysis).

  • C4-Ketone: Protected as a cyclic ketal (e.g., 1,3-dioxolane (B20135) or 1,3-dioxane) (stable to base/hydrogenolysis, removed by acid).

This orthogonal approach allows for selective reactions at other positions of the molecule by choosing the appropriate sequence of protection and deprotection.

Experimental Protocols

Protocol 2.1: Protection of the Ketone as a 1,3-Dioxolane

This protocol describes the formation of a ketal at the C4 position using ethylene (B1197577) glycol. This is a standard procedure for protecting ketones and is highly effective.[6]

Reaction Scheme:

  • Reactants: this compound, Ethylene Glycol

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)

  • Product: 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one

Materials:

  • This compound

  • Ethylene glycol (dried)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (B28343) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

  • Add ethylene glycol (3.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, hexanes/ethyl acetate gradient) to yield the pure protected product.

Protocol 2.2: Deprotection of the 1,3-Dioxolane (Ketal Removal)

This protocol details the removal of the ketal protecting group to regenerate the ketone, using mild acidic conditions that will not affect the benzyl ether.[6]

Reaction Scheme:

  • Reactant: 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one

  • Reagents: Acetone (B3395972), water, Pyridinium p-toluenesulfonate (PPTS)

  • Product: this compound

Materials:

  • 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one

  • Acetone

  • Deionized water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the ketal-protected substrate (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction mixture at room temperature or warm gently (e.g., 40 °C) to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Remove the acetone under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the product via flash column chromatography.

Protocol 2.3: Deprotection of the Benzyl Ether (Debenzylation)

This protocol describes the cleavage of the C3-benzyl ether via catalytic hydrogenolysis. This method is highly efficient and clean, yielding toluene as a byproduct.[3][5] The ketal at C4 will remain intact under these conditions.

Reaction Scheme:

  • Reactant: 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one

  • Reagents: Hydrogen (H₂), Palladium on carbon (10% Pd/C)

  • Product: 8-Hydroxy-1,4-dioxaspiro[4.5]decan-7-one

Materials:

  • 8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the benzyl ether substrate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully purge the flask with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. The product is often pure enough for subsequent steps without further purification.

Data Presentation

The following table summarizes the typical conditions and expected outcomes for the protection and deprotection reactions described above. Yields are representative and may vary based on scale and substrate purity.

Transformation Protecting Group Key Reagents Solvent Typical Conditions Typical Yield Orthogonal To
Ketone Protection 1,3-Dioxolane (Ketal)Ethylene glycol, p-TsOHTolueneReflux, Dean-Stark>90%Benzyl Ether
Ketal Deprotection 1,3-Dioxolane (Ketal)PPTS, H₂OAcetoneRT to 40 °C>95%Benzyl Ether
Benzyl Ether Deprotection Benzyl (Bn)H₂, 10% Pd/CMeOH or EtOAcRT, 1 atm H₂>95%Ketal

Visualizations

The following diagrams illustrate the logical workflow and relationships of the protecting group strategies for this compound.

Protecting_Group_Strategy start This compound ketal_protected Ketal-Protected Intermediate (8-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-7-one) start->ketal_protected Protocol 2.1 (Ketone Protection) ketal_protected->start Protocol 2.2 (Ketal Deprotection) deprotected_alcohol Deprotected Alcohol (8-Hydroxy-1,4-dioxaspiro[4.5]decan-7-one) ketal_protected->deprotected_alcohol Protocol 2.3 (Debenzylation) final_product 3-Hydroxyoxan-4-one deprotected_alcohol->final_product Protocol 2.2 (Ketal Deprotection)

Caption: Orthogonal protecting group workflow for this compound.

Experimental_Workflow cluster_protection Protocol 2.1: Ketal Protection cluster_debenzylation Protocol 2.3: Debenzylation p1_setup 1. Setup Flask with Dean-Stark Apparatus p1_reagents 2. Add Substrate, Ethylene Glycol, p-TsOH p1_setup->p1_reagents p1_reflux 3. Reflux in Toluene (Azeotropic H₂O removal) p1_reagents->p1_reflux p1_workup 4. Quench, Extract, and Purify p1_reflux->p1_workup p1_product Product: Ketal-Protected Ether p1_workup->p1_product p3_dissolve 1. Dissolve Substrate in MeOH/EtOAc p1_product->p3_dissolve Proceed to Debenzylation p3_catalyst 2. Add Pd/C Catalyst p3_dissolve->p3_catalyst p3_hydrogenate 3. React under H₂ atm p3_catalyst->p3_hydrogenate p3_filter 4. Filter through Celite® and Concentrate p3_hydrogenate->p3_filter p3_product Product: Ketal-Protected Alcohol p3_filter->p3_product

Caption: Step-by-step experimental workflow for protection and debenzylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Synthesis Strategy and Low Yield

Question: I am planning the synthesis of this compound and am concerned about achieving a good yield. What is a reliable synthetic strategy, and what are the common causes of low yield?

Answer: A common and effective strategy for the synthesis of this compound is a two-step process:

  • Synthesis of the precursor, 3-hydroxy-tetrahydropyran-4-one. This can be achieved through various methods, including the ozonolysis of 4-methylenepyrans followed by reduction, or via a Prins cyclization.

  • O-benzylation of 3-hydroxy-tetrahydropyran-4-one. This is typically carried out using a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and then reacted with a benzyl (B1604629) halide.

Low yields in this synthesis can arise from several factors:

  • Purity of Starting Materials: Impurities in the initial substrates or reagents can lead to side reactions and a lower yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of solvent, and base are all critical parameters that need to be optimized for both steps of the synthesis.

  • Side Reactions: Competing reactions, such as elimination in the Williamson ether synthesis, can significantly reduce the yield.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

  • Inefficient Purification: Loss of product during purification steps is a common cause of reduced yield.

FAQ 2: Issues with the Synthesis of 3-hydroxy-tetrahydropyran-4-one

Question: I am struggling with the synthesis of the 3-hydroxy-tetrahydropyran-4-one precursor. What are some common problems and how can I troubleshoot them?

Answer: The synthesis of 3-hydroxy-tetrahydropyran-4-one can be challenging. Below are some common issues and potential solutions:

Problem Potential Cause Troubleshooting Suggestions
Low yield of the desired product Incomplete reaction.- Monitor the reaction progress using TLC or GC-MS.- Increase the reaction time or temperature as appropriate for the chosen method.
Formation of byproducts.- Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions to minimize their formation.- For Prins cyclization, the choice of catalyst and solvent is crucial for selectivity.
Difficult purification.- Optimize the purification method. Consider column chromatography with different solvent systems or recrystallization from various solvents.
Complex mixture of products Lack of stereoselectivity in the reaction.- For reactions that form stereocenters, the choice of reagents and reaction conditions can influence the stereochemical outcome. Consider using stereoselective catalysts or chiral auxiliaries if a specific stereoisomer is desired.
Rearrangement of intermediates.- Adjust the reaction temperature and the nature of the catalyst to control the stability of intermediates.
FAQ 3: Problems During the O-Benzylation Step

Question: My O-benzylation of 3-hydroxy-tetrahydropyran-4-one is giving a low yield and multiple products. How can I improve this reaction?

Answer: The O-benzylation via Williamson ether synthesis is a critical step. Here are some common issues and how to address them:

Problem Potential Cause Troubleshooting Suggestions
Low yield of this compound Incomplete deprotonation of the hydroxyl group.- Use a stronger base (e.g., NaH instead of NaOH or K2CO3).- Ensure anhydrous reaction conditions as water will quench the base.
Competing elimination reaction (E2).- Use a less hindered base if possible.- Benzyl bromide is generally a good electrophile with low propensity for elimination.
Inactive benzylating agent.- Use freshly distilled or high-purity benzyl bromide or benzyl chloride.
Formation of multiple spots on TLC Presence of unreacted starting material.- Increase the equivalents of the base and benzyl halide.- Increase the reaction time.
Formation of dibenzyl ether.- This can occur if the benzyl halide reacts with the newly formed benzyloxide. Use a stoichiometric amount of the benzylating agent.
C-alkylation instead of O-alkylation.- The enolate of the ketone can also be benzylated. The choice of base and solvent can influence the O- versus C-alkylation ratio. Aprotic polar solvents like DMF or DMSO often favor O-alkylation.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-tetrahydropyran-4-one (Illustrative)

This protocol is a general representation and may require optimization based on the specific starting materials and laboratory conditions.

  • Method: Prins cyclization of a suitable homoallylic alcohol with an aldehyde.

  • Reagents: Homoallylic alcohol, aldehyde, acid catalyst (e.g., perrhenic acid).

  • Procedure:

    • To a solution of the homoallylic alcohol in a suitable solvent (e.g., dichloromethane), add the aldehyde.

    • Add a catalytic amount of perrhenic acid.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: O-Benzylation of 3-hydroxy-tetrahydropyran-4-one

This protocol describes a general procedure for the Williamson ether synthesis to produce this compound.

  • Reagents: 3-hydroxy-tetrahydropyran-4-one, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a solution of 3-hydroxy-tetrahydropyran-4-one in anhydrous THF at 0 °C under an inert atmosphere, add NaH portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reactivityIncrease reaction temperature or time; use a more reactive benzylating agent (e.g., benzyl iodide).
Deactivated catalyst (in precursor synthesis)Use fresh catalyst; ensure reaction conditions do not degrade the catalyst.
Multiple products observedSide reactions (e.g., elimination, C-alkylation)Optimize base and solvent system; use a less hindered base.
Impure starting materialsPurify starting materials before use.
Product loss during workupEmulsion formationAdd brine to the aqueous layer to break the emulsion.
Product solubility in the aqueous phasePerform multiple extractions with the organic solvent.
Product degradationInstability to acidic or basic conditionsNeutralize the reaction mixture promptly during workup.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: O-Benzylation Start Starting Materials (e.g., Homoallylic Alcohol, Aldehyde) Reaction1 Prins Cyclization (Acid Catalyst) Start->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Precursor 3-hydroxy-tetrahydropyran-4-one Purification1->Precursor Reaction2 Williamson Ether Synthesis (NaH, BnBr) Precursor->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: A typical two-step workflow for the synthesis of this compound.

TroubleshootingYield cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Purification Solutions Start Low Yield of This compound CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeStep1 Troubleshoot Precursor Synthesis (Step 1) Start->OptimizeStep1 OptimizeStep2 Troubleshoot Benzylation (Step 2) Start->OptimizeStep2 ReviewPurification Review Purification Technique Start->ReviewPurification Sol1_1 Adjust Catalyst/Solvent OptimizeStep1->Sol1_1 Sol1_2 Modify Reaction Time/Temp OptimizeStep1->Sol1_2 Sol2_1 Change Base/Solvent OptimizeStep2->Sol2_1 Sol2_2 Use Anhydrous Conditions OptimizeStep2->Sol2_2 Sol2_3 Vary Stoichiometry OptimizeStep2->Sol2_3 Sol3_1 Different Column Eluent ReviewPurification->Sol3_1 Sol3_2 Recrystallization ReviewPurification->Sol3_2

Technical Support Center: Purification of Crude 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(Benzyloxy)oxan-4-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an oil and won't solidify. How can I purify it?

A1: If your crude product is an oil, it likely contains impurities that are depressing the melting point. Here are a few troubleshooting steps:

  • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or a mixture of ethyl acetate (B1210297) and hexanes. This can often induce crystallization of the desired product while washing away non-polar impurities.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products. A silica (B1680970) gel column with a suitable eluent system will separate the target compound from impurities.

  • Azeotropic Removal of Residual Solvents: Residual solvents from the reaction or work-up (e.g., toluene, DMF) can prevent solidification.[1] Concentrating the crude product from a solvent like dichloromethane (B109758) under reduced pressure can help azeotropically remove these residues.[1]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Common impurities can originate from starting materials, reagents, or side reactions. Based on related syntheses, potential impurities include:

  • Unreacted Starting Materials: Such as the precursor alcohol to the ketone.

  • Benzyl Alcohol: From the benzylation reagent or debenzylation side reactions.

  • Over-oxidation or By-products: Depending on the synthetic route, related oxidized or rearranged species may be present.

  • Residual Catalysts or Reagents: For example, residual acids, bases, or oxidizing agents used in the synthesis.

Q3: I am seeing multiple spots on my TLC plate after purification. What should I do?

A3: Multiple spots on a TLC plate indicate that the purification was incomplete.

  • Optimize Column Chromatography: If you used column chromatography, consider adjusting the eluent system. A more polar or less polar solvent system may be needed to achieve better separation. Running a gradient elution can also be effective.

  • Re-purification: It may be necessary to repeat the purification step. For instance, if you performed a recrystallization, a subsequent column chromatography step might be required to remove closely related impurities.

  • Check for Degradation: this compound may be sensitive to certain conditions. Ensure that your purification methods (e.g., prolonged exposure to silica gel, high temperatures) are not causing the compound to degrade.

Q4: What is a good solvent system for the column chromatography of this compound?

A4: While specific conditions for this exact compound are not widely published, a common starting point for similar moderately polar compounds is a mixture of ethyl acetate and petroleum ether (or hexanes).[2] You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in petroleum ether) and gradually increase the polarity.[2] Monitoring the separation by TLC is crucial to determine the optimal eluent system.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization can be an effective technique if the crude product is a solid and the impurities have different solubilities. For a related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, acetonitrile (B52724) was used for recrystallization, yielding a product with 99% purity.[3][4] You could explore single solvent recrystallization with solvents like acetonitrile or mixed solvent systems such as ethyl acetate/hexanes.

Data Summary

Purification TechniqueTypical Purity AchievedTypical YieldNotes
Column Chromatography >95%65-94%Highly effective for removing a wide range of impurities. Yield is dependent on the purity of the crude material and the separation efficiency.[2]
Recrystallization >99%71-83%Effective for removing minor impurities from a solid crude product. Solvent selection is critical.[3][4]
Vacuum Distillation High Purity95-96%Suitable for thermally stable, low molecular weight oils.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. In a separate flask, create a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in petroleum ether).

  • Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., acetonitrile).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purification Strategy Workflow

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Try Solvent Trituration is_solid->trituration No (Oil) check_purity Check Purity (TLC, NMR) recrystallization->check_purity column_chromatography Perform Column Chromatography pure_product Pure Product column_chromatography->pure_product trituration->column_chromatography check_purity->column_chromatography Purity <95% check_purity->pure_product Purity >95%

Caption: A decision-making workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Benzyloxy)oxan-4-one. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A plausible and common strategy involves the α-benzylation of a suitable precursor. This typically starts with the formation of the tetrahydropyran-4-one ring system, followed by the introduction of the benzyloxy group at the C-3 position. One hypothetical, yet chemically sound, approach is the benzylation of 3-hydroxytetrahydropyran-4-one, which itself can be synthesized from precursors like 1,3,5-trioxane (B122180) and acetone.

Q2: What are the most critical parameters to control during the benzylation step?

A2: The most critical parameters for the benzylation of the 3-hydroxy intermediate are the choice of base, solvent, and temperature. A non-nucleophilic, strong base is often preferred to favor O-alkylation over side reactions. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of reagents. Temperature control is important to manage the reaction rate and minimize decomposition or side product formation.

Q3: How can I confirm the successful synthesis of this compound?

A3: Confirmation is typically achieved through a combination of spectroscopic methods. 1H NMR spectroscopy should show characteristic peaks for the benzylic protons (a singlet around 4.5-5.0 ppm) and the protons of the oxane ring. 13C NMR will show a peak for the benzylic carbon around 70 ppm. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ).

Q4: What are the main safety precautions to consider during this synthesis?

A4: Benzyl (B1604629) bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong bases like sodium hydride are highly reactive and moisture-sensitive; they should be handled under an inert atmosphere. Solvents like tetrahydrofuran (B95107) (THF) can form peroxides and should be tested and purified if necessary. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the 3-hydroxy precursor.Use a stronger base or ensure the base is not quenched by moisture. Consider using freshly prepared or titrated base.
Inactive benzylating agent.Use fresh benzyl bromide or benzyl triflate. Store the reagent properly to prevent degradation.
Unoptimized reaction temperature.Experiment with a range of temperatures. Some reactions may require initial cooling followed by warming to room temperature or gentle heating.
Presence of Unreacted Starting Material Insufficient amount of benzylating agent or base.Use a slight excess (1.1-1.5 equivalents) of the benzylating agent and base.
Short reaction time.Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed.
Formation of Dibenzylated Byproduct Use of an excessively strong base or high temperature, leading to deprotonation and benzylation at the C-5 position.Use a milder base or lower the reaction temperature. Control the stoichiometry of the benzylating agent carefully.
O-alkylation vs. C-alkylation Issues The choice of base and solvent can influence the site of alkylation if a different precursor is used.For O-alkylation, polar aprotic solvents are generally preferred. The use of a sodium or potassium salt of the alcohol often favors O-alkylation.
Cleavage of the Benzyl Ether Harsh acidic or basic conditions during workup or purification.[1]Use mild acidic or basic conditions for quenching and extraction. Avoid strong acids or bases.
Unintended hydrogenolysis during other reaction steps.If other functional groups are being reduced, be aware that some catalysts can also cleave benzyl ethers.[2]
Presence of Benzaldehyde Impurity Oxidation of benzyl bromide or the benzyl ether product.Use high-purity reagents and consider running the reaction under an inert atmosphere to prevent oxidation.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a representative, hypothetical procedure based on standard organic chemistry principles for the benzylation of an alcohol.

Step 1: Benzylation of 3-Hydroxytetrahydropyran-4-one

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxytetrahydropyran-4-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Benzylating Agent: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.2 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

Illustrative Reaction Data
ParameterValue
Reactants 3-Hydroxytetrahydropyran-4-one, Sodium Hydride, Benzyl Bromide
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 65-80% (Illustrative)
Purity (after chromatography) >95% (Illustrative)

Visualizations

Synthetic Pathway

G cluster_0 Hypothetical Synthesis of this compound Precursor 3-Hydroxytetrahydropyran-4-one Product This compound Precursor->Product Benzylation Reagents 1. NaH, THF, 0 °C to rt 2. Benzyl Bromide, 0 °C to rt

Caption: Hypothetical synthetic route to this compound.

Common Side Reactions

G cluster_1 Potential Side Reactions StartingMaterial 3-Hydroxytetrahydropyran-4-one Product Desired Product (this compound) StartingMaterial->Product Desired Reaction SideProduct1 5-Benzyloxy-oxan-4-one (Over-benzylation) StartingMaterial->SideProduct1 Excess Base/ Higher Temp. SideProduct2 Unreacted Starting Material StartingMaterial->SideProduct2 Incomplete Reaction SideProduct3 Benzaldehyde Product->SideProduct3 Oxidation

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow: Low Product Yield

G cluster_2 Troubleshooting Low Yield Start Low Yield of This compound CheckSM Check for unreacted starting material by TLC/NMR Start->CheckSM SM_Present Starting Material Present CheckSM->SM_Present SM_Absent Starting Material Absent CheckSM->SM_Absent Action1 Increase reaction time and/or equivalents of base/benzyl bromide SM_Present->Action1 CheckPurity Check purity of reagents (base, benzyl bromide) SM_Present->CheckPurity CheckSideProducts Analyze crude mixture for side products (e.g., dibenzylated) SM_Absent->CheckSideProducts Action2 Use fresh, high-purity reagents CheckPurity->Action2 Action3 Optimize reaction conditions (lower temperature, control stoichiometry) CheckSideProducts->Action3

Caption: Workflow for troubleshooting low product yield.

References

Stability and storage issues of 3-(Benzyloxy)oxan-4-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 3-(Benzyloxy)oxan-4-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines.

Storage ConditionDurationRecommendation
Short-term Storage1-2 WeeksStore at -4°C.
Long-term Storage1-2 YearsStore at -20°C.
General HandlingAlwaysKeep the container tightly sealed in a dry, cool, and well-ventilated area.[1]

Q2: I observed the appearance of new, unexpected peaks in my HPLC analysis after storing the compound. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates degradation of this compound. The benzyloxy group and the ketone functional group in the molecule are susceptible to degradation under certain conditions. Potential degradation pathways include oxidation of the benzyloxy group to form benzaldehyde (B42025) or benzoic acid, or cleavage of the ether bond.[2][3] It is also possible that the tetrahydropyranone ring has degraded, although it is generally more stable.[4]

Q3: My compound has changed color/consistency upon storage. Is it still usable?

A3: A change in physical appearance, such as color or consistency, is a strong indicator of chemical degradation. It is highly recommended to re-analyze the material to determine its purity before proceeding with any experiments. Using a degraded compound can lead to unreliable and misleading results.

Q4: What are the potential degradation products of this compound I should look for?

A4: Based on the structure of this compound, the following are potential degradation products that may form under stress conditions:

  • Benzyl (B1604629) alcohol and 4-hydroxyoxan-4-one: Formed via hydrolysis of the ether linkage.

  • Benzaldehyde and Benzoic Acid: Resulting from the oxidation of the benzyloxy group.[2][3]

  • Products of ring opening/rearrangement: The tetrahydropyranone ring, although relatively stable, may degrade under harsh acidic or oxidative conditions.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Guide 1: Inconsistent Experimental Results
Symptom Possible Cause Troubleshooting Steps
Poor reproducibility of experimental data.Degradation of the stock solution.1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at -20°C for no longer than one week. 3. Before use, visually inspect the solution for any signs of precipitation or color change.
Loss of compound activity over time.Instability in the experimental buffer or medium.1. Assess the stability of this compound in your specific experimental medium by incubating it for the duration of your experiment and analyzing for degradation. 2. Adjust the pH of your medium if it is suspected to be contributing to degradation.
Guide 2: Analytical (HPLC) Issues
Symptom Possible Cause Troubleshooting Steps
Broad or tailing peaks for this compound.Inappropriate mobile phase pH or column choice.1. Optimize the mobile phase pH. For benzyloxy compounds, a slightly acidic mobile phase can often improve peak shape. 2. Ensure the use of a high-quality, well-maintained C18 column.
Co-elution of the parent compound with impurities or degradants.The analytical method is not stability-indicating.1. Develop a stability-indicating HPLC method using forced degradation studies (see Experimental Protocols section). 2. Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl) to achieve better separation.
Appearance of extraneous peaks not related to the compound.Contamination.1. Use high-purity solvents and freshly prepared mobile phases. 2. Ensure all glassware and equipment are scrupulously clean.

Experimental Protocols

Protocol 1: Forced Degradation Study to Develop a Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop an analytical method that can resolve these from the parent compound.[1][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at an appropriate wavelength).

4. Method Development:

  • The goal is to achieve baseline separation of the parent peak from all degradation product peaks.

  • Adjust the HPLC method parameters (gradient, flow rate, column temperature) until satisfactory separation is achieved.

Visualizations

Potential Degradation Pathways

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B C Hydrolytic Stress (Acidic/Basic) A->C D Photolytic Stress (UV Light) A->D E Benzaldehyde B->E G Benzyl Alcohol C->G H 4-Hydroxyoxan-4-one C->H I Ring-Opened Products D->I F Benzoic Acid E->F

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Weigh this compound B Prepare Stock Solution (1 mg/mL) A->B C Acidic Hydrolysis B->C D Alkaline Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Neutralize & Dilute C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: A typical experimental workflow for conducting forced degradation studies of this compound.

References

Troubleshooting failed reactions involving 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered when working with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in reactions involving this compound?

A1: Low yields in reactions with this compound can often be attributed to several factors:

  • Steric Hindrance: The bulky benzyloxy group can sterically hinder the approach of reagents to the ketone carbonyl.

  • Reagent Stability: The stability of the reagents used, particularly organometallics or sensitive reducing agents, can be a critical factor.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, reaction time, or solvent choice, can lead to incomplete conversion or the formation of side products.

  • Substrate Purity: The purity of the starting this compound is crucial for a successful reaction.

Q2: How can I improve the yield of a reductive amination reaction with this compound?

A2: Improving the yield of a reductive amination with this substrate often involves optimizing the reaction conditions. Consider the following troubleshooting steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often a good choice as it is milder and more selective than sodium borohydride (B1222165) or sodium cyanoborohydride.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the formation of the iminium ion intermediate without causing degradation of the reactants. The addition of acetic acid is common.[1][2]

  • Reaction Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., to 50 °C) can sometimes improve the rate of a sluggish reaction.[2]

  • Excess Amine: Using a slight excess of the amine component can help drive the reaction to completion.[3]

  • Moisture Control: While not always strictly necessary, ensuring anhydrous conditions can be beneficial, especially if the reducing agent is sensitive to moisture.[3]

Q3: My Wittig reaction with this compound is not working. What should I check?

A3: Failed Wittig reactions with this ketone can be frustrating. Here are some key areas to investigate:

  • Ylide Formation: Confirm that the phosphonium (B103445) ylide is being successfully generated. This can be influenced by the choice of base and the reaction temperature. For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required.[4][5]

  • Ylide Stability: Some ylides are unstable and should be used immediately after preparation.[6]

  • Steric Hindrance: The steric bulk around the ketone may necessitate a less sterically hindered phosphonium ylide or longer reaction times.

  • Reaction Temperature: The reaction of the ylide with the ketone may require elevated temperatures to overcome the activation energy.

  • Solvent Choice: Anhydrous THF is a common solvent for Wittig reactions. Ensure your solvent is sufficiently dry.

Troubleshooting Guides

Low Yield in Reductive Amination
ParameterPossible IssueRecommended Solution
Yield < 20%Re-evaluate the reaction setup and reagent quality.
20-50%Optimize reaction conditions.
Reagents Inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride.
Impure aminePurify the amine by distillation or recrystallization.
Conditions Incorrect pHAdd 1-2 equivalents of acetic acid.
Low temperatureIncrease the reaction temperature to 40-50°C.
Insufficient reaction timeMonitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Failed Wittig Reaction
ParameterPossible IssueRecommended Solution
Conversion No product formationVerify ylide formation with a colorimetric test (e.g., with a small amount of Michler's ketone) or by 31P NMR.
Low conversionIncrease the reaction temperature and/or reaction time. Consider using a more reactive (less stable) ylide if possible.
Reagents Wet solventUse freshly distilled, anhydrous THF.
Poor quality phosphonium saltRecrystallize the phosphonium salt before use.
Side Products Aldol-type productsEnsure the base is fully consumed during ylide formation before adding the ketone.

Experimental Protocols

Protocol 1: Reductive Amination of this compound
  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in dichloromethane (B109758) (0.1 M) is added acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added in portions over 10 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Protocol 2: Wittig Reaction of this compound
  • To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF (0.2 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon) is added n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • The resulting deep red or orange solution is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction mixture is cooled back to 0°C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ketone This compound imine_formation Imine/Iminium Formation (1h, rt) ketone->imine_formation amine Amine amine->imine_formation solvent DCM + Acetic Acid solvent->imine_formation reduction Reduction with STAB (rt, monitor) imine_formation->reduction quench Quench (Sat. NaHCO3) reduction->quench extract Extract (DCM) quench->extract purify Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for the reductive amination of this compound.

Wittig_Reaction_Troubleshooting start Wittig Reaction Fails check_ylide Check Ylide Formation (Colorimetric test or 31P NMR) start->check_ylide ylide_ok Ylide Formed? check_ylide->ylide_ok no_ylide No Ylide Detected ylide_ok->no_ylide No check_reaction Check Reaction Conditions ylide_ok->check_reaction Yes revisit_ylide_prep Revisit Ylide Preparation: - Use fresh, dry solvent - Check base quality - Verify phosphonium salt purity no_ylide->revisit_ylide_prep conditions_ok Conditions Optimized? check_reaction->conditions_ok optimize Optimize Conditions: - Increase temperature - Increase reaction time - Consider a less hindered ylide conditions_ok->optimize No success Successful Reaction conditions_ok->success Yes

Caption: Troubleshooting logic for a failed Wittig reaction.

References

Technical Support Center: Optimization of Reaction Parameters for 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Benzyloxy)oxan-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction parameters and troubleshooting common issues encountered during the synthesis of this and related tetrahydropyranone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific challenges you may face during your experiments. The proposed synthetic route involves two key steps: the selective benzylation of a diol precursor, followed by the oxidation of the remaining alcohol to the target ketone.

Part 1: Selective Benzylation of Tetrahydropyran-3,4-diol

A plausible precursor to this compound is a tetrahydropyran-3,4-diol, which would require selective protection of one hydroxyl group.

Question 1: I am getting a low yield of the monobenzylated product and a significant amount of the dibenzylated byproduct. How can I improve the selectivity?

Answer: Achieving selective monobenzylation of a diol can be challenging. Here are several factors to consider for optimization:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of your benzylating agent (e.g., benzyl (B1604629) bromide). Using a slight excess (1.0-1.2 equivalents) is common, but a large excess will favor dibenzylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the reaction rate, allowing for more controlled monofunctionalization.

  • Rate of Addition: Add the benzylating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile, which can favor the reaction at the more reactive hydroxyl group.

  • Choice of Base: The choice of base is critical. A bulky base may offer better selectivity. Common bases for benzylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and silver(I) oxide (Ag₂O).[1]

  • Catalytic Methods: Consider organocatalytic approaches, such as using borinic acid catalysts, which have been shown to induce regioselective benzylation of diols.[2]

Question 2: The benzylation reaction is not proceeding to completion, and I have a lot of unreacted starting material. What could be the issue?

Answer: Incomplete conversion can be due to several factors:

  • Purity of Reagents and Solvents: Ensure that your solvent (e.g., DMF, THF) is anhydrous and that your reagents are of high purity. Water can quench the base (especially NaH) and hydrolyze the benzylating agent.

  • Base Strength and Solubility: The base may not be strong enough or may have poor solubility in the chosen solvent. If using NaH, ensure it is fresh and reactive.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Activation of the Hydroxyl Group: Ensure complete deprotonation of the hydroxyl group by the base before adding the benzylating agent.

Part 2: Oxidation of 3-(Benzyloxy)tetrahydropyran-4-ol

The second key step is the oxidation of the secondary alcohol to the desired ketone, this compound. Common methods for this transformation include Swern oxidation and Dess-Martin periodinane (DMP) oxidation.

Question 3: My Swern oxidation is giving a low yield of the ketone. What are the common pitfalls?

Answer: The Swern oxidation is a powerful but technically demanding reaction. Low yields can often be attributed to the following:[3][4][5]

  • Reaction Temperature: The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol.[3] Allowing the temperature to rise can lead to the formation of side products.[4]

  • Order and Rate of Addition: The order of reagent addition is crucial. Typically, oxalyl chloride is added to DMSO, followed by the alcohol, and finally the amine base. All additions should be done slowly and dropwise.

  • Purity of Reagents: All reagents, especially DMSO and the solvent (usually dichloromethane), must be strictly anhydrous.

  • Byproduct Formation: The malodorous byproduct, dimethyl sulfide, is an indicator of the reaction's progress. However, other side reactions can occur. If the temperature is not well-controlled, mixed thioacetals can form.[4]

Question 4: I am observing epimerization at the carbon adjacent to the newly formed ketone during my Swern oxidation. How can I prevent this?

Answer: Epimerization at the α-carbon can be a problem if the proton at that position is acidic. To mitigate this, consider using a bulkier, non-nucleophilic base instead of triethylamine (B128534), such as diisopropylethylamine (DIPEA or Hünig's base).[3][6]

Question 5: I am using Dess-Martin periodinane (DMP) for the oxidation, but the reaction is sluggish or incomplete. What can I do?

Answer: While the Dess-Martin oxidation is generally reliable and mild, several factors can affect its efficiency:[7][8][9]

  • Purity of DMP: The Dess-Martin periodinane is sensitive to moisture and can decompose over time. Use fresh, high-quality DMP for best results. Interestingly, the presence of a small amount of water can sometimes accelerate the reaction.[10]

  • Solvent Choice: The reaction is typically performed in halogenated solvents like dichloromethane (B109758) (DCM) or chloroform.

  • Reaction Time: While often complete within a few hours at room temperature, some less reactive alcohols may require longer reaction times. Monitor the reaction by TLC.

  • Workup Procedure: The byproduct, iodinane, can sometimes complicate purification. A common workup involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate (B1220275).[11]

Data Presentation

Table 1: Optimization of Parameters for Selective Monobenzylation of a Diol
EntryBenzylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield of Monobenzylated Product (%)
1Benzyl Bromide (1.1)NaH (1.2)THF0 to rt465
2Benzyl Bromide (1.1)NaH (1.2)THF-20 to 0678
3Benzyl Bromide (1.5)NaH (1.6)THF0 to rt450 (with 30% dibenzylated)
4Benzyl Bromide (1.1)Ag₂O (1.5)DCMrt1272
5Benzyl Bromide (1.1)K₂CO₃ (2.0)DMFrt2460

Note: This is a representative data table based on typical optimization studies for selective benzylation. Actual results may vary.

Table 2: Optimization of Parameters for Swern Oxidation of a Secondary Alcohol
EntryOxalyl Chloride (Equivalents)DMSO (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Yield of Ketone (%)
11.53.0Triethylamine (5.0)-78 to rt285
21.22.4Triethylamine (5.0)-78 to rt292
31.22.4DIPEA (5.0)-78 to rt290 (no epimerization)
41.53.0Triethylamine (5.0)-60 to rt275 (side products observed)
51.22.4Triethylamine (5.0)-78495

Note: This is a representative data table based on typical optimization studies for Swern oxidation. Actual results may vary.[12]

Experimental Protocols

Protocol 1: General Procedure for Selective Monobenzylation of a Diol
  • To a solution of the diol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Swern Oxidation
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.4 eq) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of the alcohol (1.0 eq) in DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise.

  • Stir for another 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. To mitigate the strong odor of dimethyl sulfide, glassware can be rinsed with a bleach solution.[3]

Protocol 3: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1).

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_0 Step 1: Selective Benzylation cluster_1 Step 2: Oxidation Start Tetrahydropyran-3,4-diol Reagents1 1. NaH, Anhydrous THF 2. Benzyl Bromide Reaction1 Selective Monobenzylation Start->Reaction1 Reagents1->Reaction1 Add dropwise at 0 °C Workup1 Quench with NH4Cl (aq) Extraction Purification Reaction1->Workup1 Intermediate 3-(Benzyloxy)tetrahydropyran-4-ol Workup1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 Reagents2 Swern or DMP Oxidation Reagents Reagents2->Reaction2 Workup2 Quench Extraction Purification Reaction2->Workup2 Product This compound Workup2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_benzylation Check Benzylation Step cluster_oxidation Check Oxidation Step Start Low Yield of This compound Purity1 Purity of Reagents/Solvents? Start->Purity1 Stoichiometry Correct Stoichiometry? Start->Stoichiometry Conditions1 Optimize T° and Addition Rate? Start->Conditions1 Purity2 Anhydrous Reagents/Solvents? Start->Purity2 TempControl Strict Temp. Control (-78°C)? (Swern) Start->TempControl ReagentActivity Fresh DMP? (Dess-Martin) Start->ReagentActivity Purity1->Purity2 Stoichiometry->Conditions1 TempControl->ReagentActivity

Caption: Troubleshooting logic for low product yield.

References

Overcoming solubility problems with 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Benzyloxy)oxan-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are likely to be most effective for dissolving this compound?

A2: Based on its chemical structure, polar aprotic solvents and some polar protic solvents are predicted to be effective. Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are likely to be good primary solvents. Alcohols like methanol (B129727) and ethanol (B145695) may also be effective, particularly with the application of heat.

Q3: Is this compound sensitive to pH changes for solubility?

A3: The structure of this compound does not contain readily ionizable functional groups. Therefore, altering the pH of aqueous solutions is not expected to significantly enhance its solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Difficulty dissolving the compound in aqueous buffers for biological assays.

This is a common challenge due to the compound's predicted low water solubility. The following strategies can be employed, starting with the simplest and progressing to more complex formulations.

Illustrative Solubility Data in Common Solvents

The following table presents hypothetical solubility data for this compound to serve as a guide for solvent selection. Actual values should be determined experimentally.

Solvent ClassSolvent NameIUPAC NamePredicted Solubility (mg/mL at 25°C)Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)> 100Recommended for stock solutions.
N,N-Dimethylformamide (DMF)N,N-Dimethylformamide> 100A good alternative to DMSO.
Tetrahydrofuran (THF)Oxolane~ 50Can be used for intermediate dilutions. Volatile.
Polar Protic MethanolMethanol~ 20May require warming to achieve higher concentrations.
EthanolEthanol~ 15Similar to methanol, warming can aid dissolution.
Non-Polar Dichloromethane (DCM)Dichloromethane~ 75Useful for chemical synthesis and purification but not for aqueous assays.
TolueneToluene< 5Poor solubility expected.
Aqueous WaterWater< 0.1Essentially insoluble in plain water.

Experimental Protocol 1: Preparation of a Stock Solution using a Co-Solvent Approach

  • Objective: To prepare a high-concentration stock solution of this compound for serial dilution into aqueous media.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Warming bath or heat block (optional)

  • Procedure:

    • Weigh the desired amount of this compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, warm the solution to 37-40°C for 5-10 minutes, followed by vortexing.

    • Visually inspect the solution to ensure there are no visible particles before use.

    • For aqueous assays, dilute this stock solution at least 1:1000 to minimize the effects of the organic solvent on the biological system.

Troubleshooting Workflow for Aqueous Formulations

G start Start: Compound Precipitation in Aqueous Buffer stock_sol Prepare High-Concentration Stock in 100% DMSO start->stock_sol check_stock Is Stock Solution Clear? stock_sol->check_stock warm_stock Warm Stock Solution (37-40°C) & Vortex check_stock->warm_stock No dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes warm_stock->stock_sol check_final Precipitation Observed? dilute->check_final success Success: Use Solution Promptly check_final->success No cosolvent Increase Co-solvent % in Final Solution (e.g., 1% DMSO) check_final->cosolvent Yes cosolvent->dilute surfactant Add Surfactant (e.g., 0.1% Tween-80) to Aqueous Buffer cosolvent->surfactant If still precipitates surfactant->dilute cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Advanced Option cyclodextrin->dilute G cluster_physical Physical Modification cluster_chemical Chemical/Formulation Approach Micronization Micronization Enhanced Dissolution Rate Enhanced Dissolution Rate Micronization->Enhanced Dissolution Rate Solid Dispersion Solid Dispersion Solid Dispersion->Enhanced Dissolution Rate Co-solvency Co-solvency Increased Apparent Solubility Increased Apparent Solubility Co-solvency->Increased Apparent Solubility Surfactants Surfactants Surfactants->Increased Apparent Solubility Complexation (Cyclodextrins) Complexation (Cyclodextrins) Complexation (Cyclodextrins)->Increased Apparent Solubility Poor Solubility Poor Solubility Poor Solubility->Micronization Poor Solubility->Solid Dispersion Poor Solubility->Co-solvency Poor Solubility->Surfactants Poor Solubility->Complexation (Cyclodextrins)

References

Preventing decomposition of 3-(Benzyloxy)oxan-4-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 3-(Benzyloxy)oxan-4-one in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to decomposition?

A1: The two primary functionalities to consider are the benzyl (B1604629) ether linkage and the ketone within the tetrahydropyran (B127337) ring. The benzyl ether can be susceptible to cleavage under certain acidic and reductive conditions. The ketone may undergo reactions typical of carbonyl compounds.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry place, protected from light and strong acids. For extended storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Is this compound stable to common chromatographic purification techniques?

A3: this compound is generally stable to standard silica (B1680970) gel column chromatography. However, prolonged exposure to acidic impurities on the silica gel could potentially lead to minor degradation. It is advisable to use a neutral, high-purity silica gel and to perform the chromatography as efficiently as possible. The use of a non-acidic eluent system is also recommended.

Q4: Can I use strong bases in reactions involving this compound?

A4: The tetrahydropyranone ring is generally stable to a range of basic conditions. Mild inorganic bases like sodium bicarbonate have been used successfully in reactions with similar structures, even at low temperatures.[1][2][3] However, very strong bases (e.g., alkoxides, organolithiums) could potentially lead to enolate formation or other side reactions involving the ketone functionality.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of starting material after a reaction under acidic conditions. The benzyl ether is likely cleaved by the acid.- Use milder acidic conditions (e.g., p-toluenesulfonic acid in catalytic amounts instead of strong mineral acids).- If possible, perform the reaction at a lower temperature to minimize debenzylation.- Consider using a different protecting group for the hydroxyl function if acidic conditions are unavoidable.
An unexpected alcohol byproduct is observed in the reaction mixture (3-hydroxyoxan-4-one). Reductive cleavage of the benzyl ether has occurred.- Avoid using reducing agents known to cleave benzyl ethers, such as catalytic hydrogenation (e.g., H₂/Pd-C).[4][5][6][7]- If reduction is necessary elsewhere in the molecule, choose a reagent that is selective and less likely to affect the benzyl ether.
Formation of colored impurities during a reaction. This could be due to oxidative degradation or polymerization under harsh conditions.- Ensure the reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.- Avoid excessive heating.- Use purified, peroxide-free solvents.
Broad or unexpected peaks in NMR spectrum after workup. This may indicate a mixture of the desired product and decomposition products.- Analyze the crude product by LC-MS to identify the masses of the components.- Re-purify the material using flash column chromatography with a neutral eluent system.- Confirm the structure of the main product and any significant impurities by detailed NMR analysis.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Tolerant to this compound

This protocol is based on a similar transformation of a related pyranone derivative and illustrates conditions under which the core structure is expected to be stable.[1][2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add the desired reagents. If a mild base is required, a solution of sodium bicarbonate can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways of this compound cluster_acid Acidic Conditions cluster_reduction Reductive Conditions This compound This compound Acid_Cleavage Debenzylation This compound->Acid_Cleavage Strong Acid (e.g., HBr, BCl₃) Reductive_Cleavage Hydrogenolysis This compound->Reductive_Cleavage H₂, Pd/C 3-Hydroxyoxan-4-one 3-Hydroxyoxan-4-one Acid_Cleavage->3-Hydroxyoxan-4-one Benzyl_Cation Benzyl Cation Acid_Cleavage->Benzyl_Cation Toluene Toluene Reductive_Cleavage->Toluene 3-Hydroxyoxan-4-one_Red 3-Hydroxyoxan-4-one Reductive_Cleavage->3-Hydroxyoxan-4-one_Red

Caption: Potential decomposition pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Reaction Outcomes Start Unexpected Reaction Outcome (e.g., low yield, side products) Analyze Analyze Crude Mixture (LC-MS, NMR) Start->Analyze Identify_Side_Products Identify Side Products Analyze->Identify_Side_Products Debenzylation Debenzylation Product Observed? (e.g., 3-hydroxyoxan-4-one) Identify_Side_Products->Debenzylation Check_Acidity Review Reaction Acidity Debenzylation->Check_Acidity Yes Check_Reduction Review Reductive Reagents Debenzylation->Check_Reduction No Reduce_Acidity Use Milder Acid / Lower Temperature Check_Acidity->Reduce_Acidity Change_Reductant Use Alternative Reducing Agent Check_Reduction->Change_Reductant Yes Other_Side_Products Other Side Products? Check_Reduction->Other_Side_Products No Review_Conditions Review Other Reaction Conditions (Temperature, Atmosphere, Purity of Reagents) Other_Side_Products->Review_Conditions Optimize Optimize Conditions Review_Conditions->Optimize

References

Technical Support Center: HPLC Analysis of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals developing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(Benzyloxy)oxan-4-one. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: A reversed-phase (RP) HPLC method is the most suitable starting point for this compound due to its moderate polarity. A C18 column is a robust initial choice. The mobile phase should consist of a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol.[1][2] A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, is recommended for initial method development to ensure the elution of the compound with a good peak shape.

Q2: Does this compound require derivatization for UV detection?

A2: No, derivatization is likely unnecessary. The "benzyloxy" group contains a phenyl ring, which is a chromophore that absorbs UV light. Therefore, direct UV detection should be possible. The typical detection wavelength for compounds containing a benzyl (B1604629) group is around 254 nm to 270 nm. A diode-array detector (DAD) can be used to determine the optimal detection wavelength by examining the UV spectrum of the analyte peak. While many ketones and aldehydes require derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to be detected by UV, the presence of the aromatic ring in this specific molecule circumvents this need.[3][4]

Q3: Which type of HPLC column is best suited for this analysis?

A3: A high-quality, end-capped C18 or C8 silica-based column is the recommended starting point.[5] These columns provide good retention for moderately polar compounds. If the compound elutes too quickly even with a highly aqueous mobile phase, suggesting it is too polar for standard RP conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative.[6][7] For methods requiring different selectivity, a Phenyl-Hexyl column could also be explored, as it can offer unique interactions with the aromatic ring of the analyte.[8]

Q4: How should I prepare the mobile phase for the analysis?

A4: The mobile phase should be prepared using HPLC-grade solvents (e.g., acetonitrile and water) to minimize baseline noise.[9] It is crucial to filter and degas the mobile phase before use to prevent blockages and ensure stable pump operation.[10] For reproducible retention times, especially if the compound's retention is sensitive to pH, using a buffer with a concentration between 25-50 mM is recommended.[1] The pH of the buffer should be at least one pH unit away from its pKa to provide adequate buffering capacity.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Problem Probable Cause(s) Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The ketone oxygen can interact with acidic residual silanols on the silica-based column packing.[6] 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Column Degradation: The column may be old or contaminated.[10]1. Mobile Phase Modification: Add a competing base like triethylamine (B128534) (0.1%) or use a buffered mobile phase.[9] 2. Use an End-Capped Column: Select a high-quality column where residual silanols are capped.[11] 3. Reduce Sample Concentration: Dilute the sample and reinject.[12] 4. Column Cleaning/Replacement: Flush the column with strong solvents or replace it if it's at the end of its lifespan.[5]
Peak Fronting 1. Column Overload: High sample concentration. 2. Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase.1. Dilute the Sample: Lower the concentration of the analyte. 2. Change Sample Solvent: Dissolve the sample in a solvent weaker than or identical to the initial mobile phase.
Peak Splitting 1. Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet. 2. Column Void: A void or channel has formed at the head of the column. 3. Injector Issue: The injector may be partially blocked or malfunctioning.1. Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter before injection. 2. Use a Guard Column: A guard column can protect the analytical column from particulates.[13] 3. Reverse Flush Column: Disconnect the column and flush it in the reverse direction (do not do this with all column types; check manufacturer's instructions). 4. Replace Column: If a void has formed, the column usually needs to be replaced.
Issue 2: Inconsistent or Drifting Retention Times
Problem Probable Cause(s) Solution(s)
Shifting Retention Time 1. Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH.[10] 2. Inadequate Column Equilibration: The column was not sufficiently equilibrated with the initial mobile phase before injection. 3. Pump Malfunction: Leaks or faulty check valves in the pump can cause inconsistent flow rates.[10] 4. Fluctuating Column Temperature: Changes in ambient temperature can affect retention.1. Ensure Accurate Preparation: Use precise measurements for mobile phase components and premix if possible. Use a buffer to control pH.[9] 2. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase. 3. System Maintenance: Check for leaks, purge the pump to remove air bubbles, and sonicate or replace pump check valves if necessary.[10] 4. Use a Column Oven: Maintain a constant and controlled column temperature.[10]
Issue 3: Baseline Problems (Noise, Drift, or Ghost Peaks)
Problem Probable Cause(s) Solution(s)
Noisy Baseline 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines. 2. Contaminated Mobile Phase: Impurities in the solvents or buffer salts.[9] 3. Detector Lamp Failing: The UV lamp is nearing the end of its life.1. Degas Mobile Phase: Use an online degasser or sparge the mobile phase with helium. Purge the pump. 2. Use High-Purity Solvents: Use HPLC-grade solvents and high-purity salts. Filter the mobile phase.[14] 3. Replace Lamp: Check the lamp's energy and replace it if it is low.
Drifting Baseline 1. Inadequate Column Equilibration: Especially in gradient elution. 2. Contaminated Mobile Phase: A contaminant is slowly eluting from the column.[9] 3. Temperature Fluctuations: Changes in the temperature of the column or detector.1. Increase Equilibration Time: Ensure the column is fully equilibrated before starting a run. 2. Clean the System: Flush the column and system with strong solvents. 3. Use a Column Oven: Maintain a stable temperature.
Ghost Peaks 1. Contamination: Impurities in the sample, mobile phase, or from a previous injection (carryover). 2. Air Injection: Injecting an air bubble.1. Run Blanks: Inject a blank (sample solvent) to identify the source of contamination. 2. Improve Needle Wash: Use a strong solvent in the autosampler wash vial to reduce carryover. 3. Ensure Proper Sample Draw: Check that the injector is drawing liquid correctly and not air.[12]

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a robust RP-HPLC method.

  • Analyte and Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Prepare a working standard at a concentration of approximately 50 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Initial HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Detection: UV at 254 nm (or optimal wavelength determined by DAD).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Scouting Gradient Run:

    • Equilibrate the column with 95% A / 5% B for 15 minutes.

    • Run a fast linear gradient to determine the approximate elution conditions:

      • 0-20 min: 5% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-35 min: Re-equilibrate at 5% B

  • Method Optimization:

    • Based on the scouting run, design a more focused gradient. For example, if the peak elutes at 60% B, design a shallower gradient around this point (e.g., 50% to 70% B over 15 minutes) to improve resolution from any impurities.

    • If peak shape is poor, consider adding a modifier to the aqueous mobile phase (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to improve peak symmetry.

    • Optimize the flow rate and temperature to achieve the best balance of resolution, peak shape, and run time.

  • System Suitability:

    • Perform at least five replicate injections of the working standard.

    • Calculate the Relative Standard Deviation (%RSD) for retention time, peak area, and tailing factor. The acceptance criteria are typically:

      • %RSD for Retention Time < 1%

      • %RSD for Peak Area < 2%

      • Tailing Factor (USP) ≤ 2.0

Parameter Typical Starting Value Optimization Range
Column Chemistry C18C8, Phenyl-Hexyl
Mobile Phase Water/AcetonitrileWater/Methanol, Buffered aqueous phase
Flow Rate 1.0 mL/min0.8 - 1.5 mL/min
Column Temperature 30 °C25 - 40 °C
Injection Volume 10 µL5 - 20 µL
Detection λ 254 nm210 - 280 nm (scan for optimum)

Workflow Visualizations

The following diagrams illustrate logical workflows for method development and troubleshooting.

MethodDevelopmentWorkflow start Define Analytical Goal (Purity, Quantification) char Analyte Characterization (Solubility, UV Absorbance) start->char select Initial Method Scouting - Column Selection (C18) - Mobile Phase (ACN/H2O) - Detector (UV @ 254 nm) char->select scout_run Perform Scouting Gradient (e.g., 5-95% B) select->scout_run eval Evaluate Results (Retention, Peak Shape, Resolution) scout_run->eval optim Optimize Method - Gradient Slope - Temperature - Flow Rate - Mobile Phase pH eval->optim Needs Improvement sst Perform System Suitability Test (%RSD, Tailing Factor) eval->sst Acceptable optim->eval validate Method Validation / Routine Use sst->validate

Caption: Workflow for HPLC method development.

TroubleshootingWorkflow start Observe Chromatographic Problem peak_shape Poor Peak Shape? (Tailing, Fronting, Split) start->peak_shape retention Retention Time Issue? (Drifting, Inconsistent) start->retention baseline Baseline Issue? (Noise, Drift) start->baseline check_conc Check Sample Concentration (Overload?) peak_shape->check_conc check_column_ps Check Column (Contamination, Age, Void?) peak_shape->check_column_ps check_mobile_ps Check Mobile Phase (pH, Additives) peak_shape->check_mobile_ps check_mobile_rt Check Mobile Phase Prep (Composition, Degassing) retention->check_mobile_rt check_pump Check Pump & Flow Rate (Leaks, Bubbles) retention->check_pump check_temp Check Temperature (Column Oven Stable?) retention->check_temp check_mobile_bl Check Mobile Phase (Purity, Degassing) baseline->check_mobile_bl check_detector Check Detector (Lamp, Contaminated Cell) baseline->check_detector end Problem Resolved check_conc->end check_column_ps->end check_mobile_ps->end check_mobile_rt->end check_pump->end check_temp->end check_mobile_bl->end check_detector->end

Caption: Logic for troubleshooting common HPLC issues.

References

Technical Support Center: Chiral Separation of 3-(Benzyloxy)oxan-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-(benzyloxy)oxan-4-one enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most promising chromatographic techniques for the chiral separation of this compound?

A1: For ketones like this compound, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for enantioselective separation.[1][2] Both methods utilize chiral stationary phases (CSPs) to achieve resolution. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are particularly successful for a wide range of compounds and are a recommended starting point.[3][4]

Q2: Which type of chiral stationary phase (CSP) should I screen first?

A2: A screening approach using a small library of complementary CSPs is often the most efficient strategy.[5] For this compound, we recommend starting with polysaccharide-based CSPs due to their broad applicability.[4][6] A good initial screening set includes columns with different selectors, such as amylose and cellulose derivatives.[5][7]

Q3: What are the typical mobile phases used for chiral separations on polysaccharide-based CSPs?

A3: The choice of mobile phase depends on the chromatographic mode.

  • Normal Phase (NP-HPLC): Mixtures of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are common.[8]

  • Reversed Phase (RP-HPLC): Acetonitrile or methanol (B129727) mixed with aqueous buffers are typically used.[8]

  • Supercritical Fluid Chromatography (SFC): Supercritical carbon dioxide (CO₂) is used as the main mobile phase, with a small amount of an organic modifier, often an alcohol like methanol.[9][10][11]

Q4: My enantiomers are not separating. What should I do?

A4: If you are not observing separation, consider the following troubleshooting steps:

  • Screen Different CSPs: The initial chiral selector may not be suitable. Test CSPs with different chiral selectors (e.g., switch from an amylose-based to a cellulose-based column).[7]

  • Vary the Mobile Phase:

    • In normal phase, change the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage in the mobile phase.[12]

    • In SFC, adjust the percentage of the co-solvent.

  • Use Additives: For compounds with acidic or basic functional groups, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[8]

  • Lower the Temperature: Reducing the column temperature can sometimes enhance enantioselectivity.

Q5: I am observing poor peak shape (e.g., tailing or fronting). How can I improve it?

A5: Poor peak shape can be addressed by:

  • Adding Mobile Phase Additives: As mentioned above, acidic or basic additives can significantly improve the peak shape of ionizable analytes.[8]

  • Adjusting the Modifier: In SFC and NP-HPLC, altering the type or concentration of the alcohol modifier can resolve peak shape issues.

  • Checking for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Ensuring Sample Solubility: Make sure your sample is fully dissolved in the mobile phase or a compatible solvent.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No Separation (Co-elution) Inappropriate Chiral Stationary Phase (CSP).Screen a different family of CSPs (e.g., if using cellulose, try amylose).[7]
Non-optimal mobile phase composition.Vary the ratio of hexane/alcohol (NP-HPLC) or CO₂/modifier (SFC). Try different alcohol modifiers (e.g., ethanol (B145695), isopropanol).
Poor Resolution (Rs < 1.5) Mobile phase is too strong or too weak.Optimize the mobile phase composition by making small, incremental changes to the modifier percentage.
Flow rate is too high.Reduce the flow rate to allow for better interaction with the stationary phase.
High column temperature.Decrease the column temperature in increments of 5°C.
Peak Tailing Secondary interactions with the silica (B1680970) support.Add a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) modifier to the mobile phase.[8]
Column overload.Reduce the amount of sample injected onto the column.
Inconsistent Retention Times Lack of column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in temperature or pressure.Use a column oven to maintain a stable temperature. For SFC, ensure the back pressure regulator is functioning correctly.[13]

Experimental Protocols

Below are generalized starting protocols for developing a chiral separation method for this compound.

Protocol 1: Chiral SFC Method Development

Supercritical Fluid Chromatography is often faster and uses less organic solvent than HPLC, making it an attractive first choice.[1][11]

1. Initial Screening:

  • Columns:

    • Amylose-based CSP (e.g., Chiralpak® IA, IB, IC)

    • Cellulose-based CSP (e.g., Chiralcel® OD, OJ)

  • Mobile Phase: Supercritical CO₂ and Methanol (MeOH) as a co-solvent.

  • Gradient: Start with a fast screening gradient of 5% to 50% MeOH over 5-10 minutes.

  • Flow Rate: 2-3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at an appropriate wavelength for the analyte.

2. Optimization:

  • Once separation is observed, switch to an isocratic method.

  • Adjust the percentage of MeOH to optimize the resolution and retention time.

  • If peak shape is poor, consider adding a small amount of an additive to the modifier.

Protocol 2: Chiral NP-HPLC Method Development

1. Initial Screening:

  • Columns:

    • Amylose-based CSP (e.g., Chiralpak® AD)

    • Cellulose-based CSP (e.g., Chiralcel® OD-H)

  • Mobile Phases (Isocratic):

    • 90:10 n-Hexane / Isopropanol

    • 80:20 n-Hexane / Isopropanol

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at an appropriate wavelength.

2. Optimization:

  • Adjust the ratio of n-hexane to alcohol to achieve a resolution (Rs) > 1.5.

  • If separation is slow, a stronger alcohol like ethanol can be tested.

  • For fine-tuning, small percentages of other solvents can be explored as part of the mobile phase.

Visualized Workflows

The following diagrams illustrate the logical flow of developing a chiral separation method.

Chiral_SFC_Workflow start_node Start: Racemic This compound process_node process_node decision_node decision_node result_node result_node fail_node fail_node start Start: Racemic Sample screen Screen on Amylose & Cellulose CSPs (SFC) start->screen check_sep Separation? screen->check_sep optimize Optimize Modifier % (Isocratic) check_sep->optimize Yes fail Try NP-HPLC check_sep->fail No check_res Rs > 1.5? optimize->check_res check_res->optimize No check_peak Good Peak Shape? check_res->check_peak Yes add_additive Add Mobile Phase Additive check_peak->add_additive No success Method Developed check_peak->success Yes add_additive->optimize

Caption: Workflow for Chiral SFC Method Development.

Chiral_HPLC_Workflow start_node Start: Racemic This compound process_node process_node decision_node decision_node result_node result_node fail_node fail_node io_node io_node start Start: Racemic Sample screen_csp Screen on Amylose & Cellulose CSPs (NP-HPLC) start->screen_csp screen_mp Test Different Hexane/Alcohol Ratios screen_csp->screen_mp check_sep Any Separation? screen_mp->check_sep optimize_mp Optimize Alcohol % check_sep->optimize_mp Yes consult Consult Specialist or Try Alternative CSPs check_sep->consult No check_res Resolution Rs > 1.5? optimize_mp->check_res change_alcohol Change Alcohol Modifier (e.g., IPA -> EtOH) check_res->change_alcohol No success Method Validated check_res->success Yes change_alcohol->screen_mp

Caption: Workflow for Chiral NP-HPLC Method Development.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectral Data for 3-(Benzyloxy)oxan-4-one and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural features of synthetic intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. This guide provides a comparative analysis of available ¹H NMR spectral data for compounds related to 3-(benzyloxy)oxan-4-one, offering insights into the expected spectral features of this target molecule.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for a key analogue of this compound. This data provides a basis for predicting the chemical shifts and coupling patterns expected for the target compound.

Compound NameSolventChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acidDMSO-d₆8.00d5.61HH-5 (pyranone ring)
7.17s5HPhenyl group of benzyl
6.34d5.71HH-6 (pyranone ring)
4.91s2HCH₂ (benzyl)
2.30s1HCOOH

Note: The absence of published, assigned ¹H NMR data for this compound necessitates the use of analogue data for comparative purposes. The chemical environment of the protons in this compound will differ, leading to variations in the observed chemical shifts and coupling constants.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H NMR spectra of small organic molecules, applicable to the characterization of this compound and its analogues.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include:

    • Spectral Width: Typically -2 to 12 ppm.

    • Pulse Width: Calibrated for a 90° pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8 to 64, depending on the sample concentration.

4. Data Processing:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

  • Peak picking identifies the chemical shifts of the signals.

  • Analysis of the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants provides information about neighboring protons.

Workflow for ¹H NMR Analysis

The logical workflow for sample analysis using ¹H NMR spectroscopy is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Integrate and Pick Peaks J->K L Assign Signals K->L M M L->M Structural Elucidation

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

A Comparative Guide to the 13C NMR Analysis of 3-(Benzyloxy)oxan-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C NMR spectrum of 3-(benzyloxy)oxan-4-one against its structural analogues, 3-hydroxyoxan-4-one and tetrahydropyran-4-one. By examining the spectral differences, researchers can gain a deeper understanding of the influence of the benzyloxy substituent on the chemical environment of the oxanone core. This information is critical for structural elucidation and purity assessment in synthetic chemistry and drug development.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for tetrahydropyran-4-one and the predicted chemical shifts for 3-hydroxyoxan-4-one and this compound. Predictions are based on established substituent effects on chemical shifts in similar cyclic ketone systems.

Carbon AtomTetrahydropyran-4-one (Experimental, δ ppm)3-Hydroxyoxan-4-one (Predicted, δ ppm)This compound (Predicted, δ ppm)
C267.865-7063-68
C341.070-7575-80
C4 (C=O)208.5205-210204-209
C541.038-4337-42
C667.866-7165-70
Benzyl CH2--70-75
Benzyl C (ipso)--137-140
Benzyl C (ortho)--128-130
Benzyl C (meta)--128-130
Benzyl C (para)--127-129

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a 13C NMR spectrum is outlined below. This procedure is generally applicable for the analysis of organic compounds like this compound and its analogues.

1. Sample Preparation:

  • Quantity: Dissolve 50-100 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent: Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is free from particulate matter.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop of TMS can be added to the solvent before preparing the sample.[1]

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Experiment: A standard proton-decoupled 13C NMR experiment is performed.

  • Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is common, but may be adjusted based on the relaxation times of the carbon nuclei in the molecule.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: The experiment is typically run at room temperature.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm. If no TMS is used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

Workflow for 13C NMR Analysis

The following diagram illustrates the general workflow for the 13C NMR analysis of a synthetic compound like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Weigh Compound (50-100 mg) B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up Experiment Parameters D->E F Acquire 13C NMR Data E->F G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Peak Picking & Integration H->I J Structural Assignment I->J K Generate Final Spectrum J->K L Tabulate Chemical Shifts K->L

Caption: Workflow for 13C NMR analysis from sample preparation to reporting.

References

Mass Spectrometry Fragmentation Analysis: A Comparative Guide to 3-(Benzyloxy)oxan-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through fragmentation analysis. This guide offers a comparative examination of the electron ionization-mass spectrometry (EI-MS) fragmentation of 3-(benzyloxy)oxan-4-one, a substituted tetrahydropyranone of interest in medicinal chemistry. To provide a clear understanding of its fragmentation behavior, we compare its predicted fragmentation pattern with the experimentally determined fragmentation of tetrahydropyran-4-one and a positional isomer, 2-(benzyloxy)oxan-3-one.

Comparative Fragmentation Analysis

The fragmentation of this compound under electron ionization is dictated by the interplay of its core functional groups: the cyclic ether (oxane), the ketone, and the benzyloxy substituent. The following table summarizes the key observed and predicted mass-to-charge ratios (m/z) of the major fragments for this compound and its comparators.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and (Proposed Identity)
This compound 206 (Predicted)115 (M - C7H7O), 91 (C7H7+), 77 (C6H5+)
Tetrahydropyran-4-one 100 (Observed)[1]71 (M - CHO), 58 (C3H6O+), 43 (C2H3O+)[1]
2-(Benzyloxy)oxan-3-one 206 (Predicted)135 (M - C6H5), 108 (C7H8O+), 91 (C7H7+), 77 (C6H5+)

Deciphering the Fragmentation Pathways

The fragmentation of these cyclic ketones is initiated by the formation of a molecular ion (M+•), which then undergoes a series of bond cleavages and rearrangements to yield characteristic fragment ions.

This compound: The fragmentation is expected to be heavily influenced by the benzyloxy group. A primary fragmentation pathway likely involves the cleavage of the benzyl-oxygen bond, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91. Subsequent loss of a hydrogen atom can result in the phenyl cation at m/z 77. Alpha-cleavage adjacent to the carbonyl group is also anticipated, leading to the loss of a C7H7O radical and the formation of an ion at m/z 115.

Fragmentation of this compound M This compound M+• (m/z 206) F1 [M - C7H7O]+ (m/z 115) M->F1 - •C7H7O F2 Tropylium ion [C7H7]+ (m/z 91) M->F2 - •C5H7O3 F3 Phenyl cation [C6H5]+ (m/z 77) F2->F3 - CH

Figure 1. Proposed fragmentation of this compound.

Tetrahydropyran-4-one: The fragmentation of the unsubstituted ring provides a baseline. The observed spectrum shows a prominent molecular ion at m/z 100. Key fragments arise from alpha-cleavage and subsequent rearrangements, leading to characteristic ions at m/z 71, 58, and 43.[1]

Fragmentation of Tetrahydropyran-4-one M Tetrahydropyran-4-one M+• (m/z 100) F1 [M - CHO]+ (m/z 71) M->F1 - •CHO F2 [C3H6O]+• (m/z 58) M->F2 - C2H2O F3 [C2H3O]+ (m/z 43) F1->F3 - C2H4

Figure 2. Fragmentation of Tetrahydropyran-4-one.

2-(Benzyloxy)oxan-3-one: For the isomeric comparator, the position of the benzyloxy group is expected to alter the fragmentation cascade. Alpha-cleavage between the carbonyl group and the benzyloxy-substituted carbon would be a dominant pathway. This could lead to the loss of a phenyl group (m/z 77) to form an ion at m/z 135. The formation of a benzyl (B1604629) alcohol radical cation (m/z 108) through rearrangement and cleavage is also plausible.

Fragmentation of 2-(Benzyloxy)oxan-3-one M 2-(Benzyloxy)oxan-3-one M+• (m/z 206) F1 [M - C6H5]+ (m/z 135) M->F1 - •C6H5 F2 [C7H8O]+• (m/z 108) M->F2 - C5H6O2 F3 Tropylium ion [C7H7]+ (m/z 91) F2->F3 - •OH

Figure 3. Proposed fragmentation of 2-(Benzyloxy)oxan-3-one.

Experimental Protocols

The following is a general protocol for the analysis of cyclic ketones by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial with a micro-insert.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless injection mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

3. Data Analysis Workflow

Data Analysis Workflow A Acquire Total Ion Chromatogram (TIC) B Identify Analyte Peak A->B C Extract Mass Spectrum of Peak B->C D Compare with Library/Reference Spectra C->D E Propose Fragmentation Pathway D->E

Figure 4. GC-MS data analysis workflow.

This comparative guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. By examining its predicted fragmentation in the context of related structures, researchers can more effectively interpret mass spectral data for novel compounds within this chemical class. The provided experimental protocol offers a starting point for developing robust analytical methods for the characterization of such molecules.

References

X-ray Crystallography of Benzyloxy-Substituted Heterocyclic Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of heterocyclic ketones bearing a benzyloxy substituent. Due to the limited publicly available crystallographic data specifically for 3-(Benzyloxy)oxan-4-one, this guide draws comparisons from structurally related compounds containing the benzyloxy group attached to various cyclic and heterocyclic frameworks. The experimental data and protocols presented herein serve as a valuable reference for researchers engaged in the structural elucidation of similar molecules, aiding in the prediction and interpretation of their three-dimensional structures.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of various benzyloxy-substituted compounds. This data allows for a comparison of unit cell dimensions, space groups, and refinement statistics, offering insights into the packing and conformational preferences of these molecules.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z R-factor Reference
4-Benzyloxy-3-methoxybenzonitrileC₁₅H₁₃NO₂MonoclinicP2₁/c14.9434(12)9.5469(8)8.8522(7)90102.663(2)9040.038[1][2]
3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-oneC₂₀H₁₆O₄TriclinicP-15.8927(6)11.3365(11)13.3039(13)112.111(3)96.687(3)98.638(3)2N/A[3]
(E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-oneC₃₇H₃₂O₆MonoclinicP2/c5.8675(7)16.983(2)31.211(4)9091.535(8)9040.0584[4]

Experimental Protocols

The methodologies for obtaining single-crystal X-ray diffraction data for benzyloxy-substituted compounds generally follow a standard procedure, as outlined below.

Synthesis and Crystallization

The synthesis of benzyloxy-substituted heterocyclic ketones can be achieved through various organic synthesis routes. For instance, a common method involves the Williamson ether synthesis to introduce the benzyloxy group, followed by reactions to form the heterocyclic core.

A representative synthesis for a related compound, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, involved the reaction of 3-(benzyloxy)benzoic acid with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dry dichloromethane (B109758) at room temperature.[5]

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1][3][4] Data collection strategies are optimized to ensure a high completeness and redundancy of the diffraction data.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also typically applied.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[2][3] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The final model is validated using tools like CHECKCIF.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and X-ray crystallographic analysis of benzyloxy-substituted compounds.

Synthesis Workflow A Starting Materials (e.g., Hydroxy-ketone, Benzyl bromide) B Reaction (e.g., Williamson Ether Synthesis) A->B C Crude Product B->C D Purification (e.g., Column Chromatography) C->D E Pure Product D->E F Crystallization (Slow Evaporation) E->F G Single Crystals F->G

Caption: General workflow for the synthesis and crystallization of benzyloxy-substituted compounds.

X-ray Crystallography Workflow A Single Crystal Selection & Mounting B X-ray Data Collection (Diffractometer) A->B C Data Processing & Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Least-Squares on F²) D->E F Validation & Analysis (CIF file generation) E->F G Final Crystal Structure F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

References

A Comparative Guide to PROTAC Linkers: Benchmarking 3-(Benzyloxy)oxan-4-one Analogs Against Established Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine target specificity and recruitment, the linker moiety plays a critical, albeit often underappreciated, role in dictating the overall efficacy of a PROTAC. The linker's length, composition, and rigidity profoundly influence the formation of a productive ternary complex, as well as the molecule's physicochemical properties such as cell permeability and metabolic stability.

This guide provides a comprehensive comparison of various PROTAC linker classes, with a special focus on the potential advantages of rigid heterocyclic scaffolds, exemplified by analogs of 3-(Benzyloxy)oxan-4-one, when benchmarked against commonly employed flexible linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis of PROTAC Linker Performance

The choice of linker can dramatically impact a PROTAC's degradation efficiency, typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for this compound containing PROTACs is not yet widely available in the public domain, we can infer its potential performance by examining data from PROTACs featuring structurally similar saturated heterocyclic linkers, such as piperidine (B6355638) and piperazine (B1678402).

Quantitative Performance Data

The following tables summarize the performance of PROTACs with different linker types against various protein targets.

Table 1: Performance of PROTACs with Piperidine-Containing Linkers [1]

PROTAC IDTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
BD-7163BRD4CRBN0.498MV4;11
ARD-1631ARVHL9.789VCaP
ARD-4050ARVHL1881VCaP
BD-7163 (Pred)BRD2CRBN5068MV4;11
ARD-1628ARVHL7363VCaP

Table 2: Performance of PROTACs with Piperazine-Containing Linkers

PROTAC IDTargetE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Compound XTarget ACRBN1595Cell Line 1Fictional Example
Compound YTarget BVHL2590Cell Line 2Fictional Example

Table 3: Comparative Performance of Flexible Linkers (PEG and Alkyl)

Linker TypeTargetE3 LigaseDC50 (nM)Dmax (%)Reference
PEGBRD4CRBN1.8>95[2]
AlkylBRD4CRBN4.3>95[2]
PEGERαVHL~1000~95[3]
Alkyl/EtherTBK1VHL396[4]

Note: Data for piperazine linkers is presented with fictional examples to illustrate typical performance ranges due to the difficulty in sourcing specific, publicly available datasets for direct comparison in this format. The performance of any given linker is highly dependent on the specific warhead, E3 ligase ligand, and target protein.

Physicochemical Properties and Their Impact

The physicochemical properties of a PROTAC, heavily influenced by the linker, are crucial for its drug-like characteristics.

Table 4: Comparison of Physicochemical Properties of Different Linker Types

PropertyAlkyl LinkersPEG LinkersSaturated Heterocyclic Linkers (e.g., Oxane, Piperidine, Piperazine)
Flexibility HighHighLow to Medium (Rigid)
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate to High (Can be modulated)[5][6]
Cell Permeability ModerateModerate to LowModerate to High (Rigidity can be favorable)[7][8]
Metabolic Stability Moderate to LowLowHigh (Less prone to enzymatic degradation)[5][9]
Synthetic Accessibility HighHighModerate

Rigid linkers, such as those based on an oxane, piperidine, or piperazine scaffold, offer several potential advantages over their more flexible counterparts. Their conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[2] Furthermore, the introduction of heteroatoms can improve solubility and metabolic stability.[5][10]

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Flexibility Flexibility Ternary_Complex Ternary Complex Formation Flexibility->Ternary_Complex Influences Rigidity Rigidity Rigidity->Ternary_Complex Optimizes Solubility Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Cell Permeability Permeability->Bioavailability Stability Metabolic Stability Stability->Bioavailability Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

Figure 2: Logical Relationship of Linker Properties and PROTAC Performance.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293, HeLa) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Detection F->G H Data Analysis (DC50, Dmax) G->H

Figure 3: Western Blot Experimental Workflow.

Cell Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA): [7]

  • This assay assesses passive diffusion across an artificial lipid membrane.

  • A donor plate containing the PROTAC is placed on top of an acceptor plate, separated by a filter coated with a lipid solution.

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS to determine the permeability coefficient (Pe).

2. Caco-2 Permeability Assay: [7]

  • This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport.

  • Caco-2 cells are grown on a permeable support in a transwell plate.

  • The PROTAC is added to the apical (top) or basolateral (bottom) side, and its transport to the other side is measured over time by LC-MS/MS.

  • This allows for the determination of the apparent permeability coefficient (Papp) in both directions and the efflux ratio.

Metabolic Stability Assay

This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.[11][12]

1. Incubation with Liver Microsomes:

  • The PROTAC is incubated with human or mouse liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Sample Processing and Analysis:

  • The reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent PROTAC remaining.

3. Data Analysis:

  • The percentage of the remaining PROTAC is plotted against time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing its degradation efficacy, selectivity, and overall drug-like properties. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing body of evidence suggesting that more rigid, heterocyclic linkers, such as those based on oxane, piperidine, and piperazine scaffolds, can offer significant advantages in terms of improved potency, solubility, and metabolic stability. The rational design of PROTACs should, therefore, involve the systematic exploration of a diverse range of linker architectures, guided by robust experimental evaluation, to unlock the full therapeutic potential of targeted protein degradation.

References

A Researcher's Guide to Bioisosteric Alternatives for the 3-(Benzyloxy)oxan-4-one Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired efficacy, selectivity, and pharmacokinetic profiles. The 3-(benzyloxy)oxan-4-one scaffold, a tetrahydropyran (B127337) (THP) derivative, represents a class of structures with significant potential due to the favorable physicochemical properties of the THP ring. This guide provides a comparative analysis of bioisosteric alternatives to this scaffold, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutics.

The core principle explored is bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties.[1] This approach is a cornerstone of medicinal chemistry for optimizing drug candidates.[1] The tetrahydropyran ring itself is often employed as a bioisostere for cyclohexane, offering advantages such as lower lipophilicity and the potential for hydrogen bonding, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

This guide will delve into specific case studies where the modification of a THP-containing scaffold, or the replacement of a related moiety with a THP ring, has led to significant improvements in drug-like properties. We will examine examples from the development of inhibitors for key kinase targets: ALK5, JAK1, and ATM.

Case Study 1: Tetrahydropyran Derivatives as ALK5 Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway, mediated by kinases such as ALK5, is a crucial target in oncology and fibrosis.[3][4] The development of potent and selective ALK5 inhibitors often involves the exploration of various heterocyclic scaffolds. Here, we compare a lead compound with its more potent tetrahydropyran-containing analog.

Data Presentation: ALK5 Inhibitor Performance
Compound IDR1R2IC50 (nM) vs. ALK5 AutophosphorylationIC50 (nM) vs. NIH3T3 Cell ActivityReference
Lead Cmpd 4-pyridylPhenyl>1000>10000[2]
Analog 1 4-pyridyl2-fluorophenyl150800[2]
Analog 2 4-pyridyl2,5-difluorophenyl80450[2]
8h 4-pyridyl2-fluoro-5-(trifluoromethyl)phenyl2574.6[2]

Table 1: Comparison of a lead compound and its tetrahydropyran-containing analogs as ALK5 inhibitors. The data demonstrates that strategic substitutions on the terminal phenyl ring of the THP scaffold significantly enhance inhibitory potency.[2]

Signaling Pathway: TGF-β/ALK5

The following diagram illustrates the TGF-β signaling cascade and the point of intervention for ALK5 inhibitors.

TGF_beta_pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1_ALK5 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1_ALK5 recruits & phosphorylates SMAD2_3 SMAD2/3 TGFBR1_ALK5->SMAD2_3 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_transcription Target Gene Transcription (e.g., PAI-1, Collagens) Nucleus->Gene_transcription regulates Inhibitor ALK5 Inhibitor (e.g., Compound 8h) Inhibitor->TGFBR1_ALK5 inhibits

TGF-β signaling pathway and ALK5 inhibition.

Case Study 2: Cyclohexane vs. Tetrahydropyran Bioisosteres in JAK1 Inhibitors

Janus kinase 1 (JAK1) is a key mediator in the signaling of numerous cytokines and is a validated target for autoimmune diseases.[5] In the optimization of JAK1 inhibitors, the replacement of a cyclohexyl group with a tetrahydropyran ring has been shown to improve both potency and pharmacokinetic properties.

Data Presentation: JAK1 Inhibitor Performance
Compound IDCore MoietyLogDRat Clearance (CLp, ml/min/kg)Human Hepatic Intrinsic Clearance (h Hep CLint, µl/min/10^6 cells)Lipophilic Ligand Efficiency (LLE)Reference
18 Cyclohexyl2.66131143.5[2]
19 Tetrahydropyran2.083294.9[2]

Table 2: A direct comparison of a cyclohexyl-containing JAK1 inhibitor (18) and its tetrahydropyran bioisostere (19). The THP derivative shows reduced lipophilicity (LogD), significantly lower clearance in both rat and human systems, and improved lipophilic ligand efficiency, indicating a more favorable drug-like profile.[2]

Signaling Pathway: JAK/STAT

The JAK/STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins, which then regulate gene transcription.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_expression Gene Expression (Immunity, Proliferation) Nucleus->Gene_expression regulates Inhibitor JAK1 Inhibitor (e.g., Compound 19) Inhibitor->JAK1 inhibits

JAK/STAT signaling and JAK1 inhibition.

Case Study 3: Tetrahydropyran-Amine Moiety in ATM Kinase Inhibitors

Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the DNA damage response, making it an attractive target for cancer therapy.[2][6] The introduction of a THP-amine fragment was a key step in the development of potent and orally bioavailable ATM inhibitors.

Data Presentation: ATM Inhibitor Performance
Compound IDKey FragmentPredicted Human DosePotency/SelectivityReference
16 Not specified700 mg qdEfficacious in vivo[2]
AZD0156 (17) THP-amineLower than 16Superior potency and selectivity[2]

Table 3: Comparison of an early ATM inhibitor (16) with the optimized compound AZD0156 (17) containing a THP-amine fragment. The incorporation of the THP moiety led to a superior overall profile, including a lower predicted human dose.[2]

Signaling Pathway: ATM-Dependent DNA Damage Response

Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.

ATM_pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates BRCA1 BRCA1 ATM->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair Inhibitor ATM Inhibitor (e.g., AZD0156) Inhibitor->ATM inhibits experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC50 determination) Permeability_Assay Caco-2 Permeability (Papp, Efflux Ratio) Kinase_Assay->Permeability_Assay Promising candidates Metabolic_Assay Metabolic Stability (Microsomes, t1/2) Permeability_Assay->Metabolic_Assay PK_Study Pharmacokinetic Study (Rat; Cmax, AUC, t1/2) Metabolic_Assay->PK_Study Lead candidates

References

A Comparative Analysis of the Biological Activities of 3-(Benzyloxy)oxan-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While the biological profile of 3-(Benzyloxy)oxan-4-one is not extensively documented in publicly available literature, a diverse range of its structural analogs, characterized by a core heterocyclic scaffold and a benzyloxy moiety, have demonstrated significant and varied biological activities. This guide provides a comparative overview of three distinct classes of these analogs: 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors, N-(4-(benzyloxy)benzyl)-4-aminoquinolines as antimycobacterial agents, and 2,5-disubstituted-1,3,4-oxadiazoles as cytotoxic agents against cancer cell lines. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Quantitative Data Summary

The biological activities of the selected analogs are summarized below, with quantitative data presented to allow for a direct comparison of their potency.

Serine Protease Inhibition by 2-Benzyloxy-4H-3,1-benzoxazin-4-one Analogs

This class of compounds has been identified as potent inhibitors of serine proteases, which are implicated in a variety of physiological and pathological processes.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
2-Benzyloxy-5-methyl-4H-3,1-benzoxazin-4-oneHuman Leukocyte Proteinase 31.8 nM[1]
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-oneCathepsin GIC50: 0.84 ± 0.11 µM[2]
2-(Pyridin-3-yl)-4H-3,1-benzoxazin-4-oneCathepsin GIC50: 3.5 ± 0.4 µM[3]
Antimycobacterial Activity of N-(4-(Benzyloxy)benzyl)-4-aminoquinoline Analogs

These compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

CompoundStrainMinimum Inhibitory Concentration (MIC) (µM)Reference
N-(4-((3,4-difluorobenzyl)oxy)benzyl)-6-bromo-2-methylquinolin-4-amineM. tuberculosis H37Rv2.3[4][5]
N-(4-((3-fluorobenzyl)oxy)benzyl)-6-bromo-2-methylquinolin-4-amineM. tuberculosis H37Rv2.3[4][5]
Isoniazid (Standard)M. tuberculosis H37Rv2.3[4][5]
Various N-(4-(benzyloxy)benzyl)-4-aminoquinolinesM. tuberculosis H37Rv5.9 to >26.8[4][5][6]
Cytotoxic Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Analogs

A broad range of 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and tested for their cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
AMK OX-10HeLa (Cervical Cancer)5.34[7]
Compound 4h A549 (Lung Cancer)<0.14[8]
Compound 4i A549 (Lung Cancer)1.59[8]
Compound 4l A549 (Lung Cancer)1.80[8]
AMK OX-9A549 (Lung Cancer)20.73[7]
AMK OX-8A549 (Lung Cancer)25.04[7]
AMK OX-12A549 (Lung Cancer)41.92[7]
AMK OX-11A549 (Lung Cancer)45.11[7]
Compound 14 MDA-MB-231 (Breast Cancer)24.02[9]
Compound 14 A549 (Lung Cancer)29.28[9]
AMK OX-8HeLa (Cervical Cancer)35.29[7]
AMK OX-12HeLa (Cervical Cancer)32.91[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Serine Protease Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against serine proteases like Cathepsin G.

  • Enzyme and Substrate Preparation : A solution of the target serine protease (e.g., Cathepsin G) is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate for the specific enzyme is also prepared in the same buffer.

  • Inhibitor Preparation : The test compounds (4H-3,1-benzoxazin-4-one derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure :

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature.

    • The enzymatic reaction is initiated by adding the chromogenic substrate.

    • The change in absorbance over time, due to the release of the chromophore by the enzyme, is monitored using a spectrophotometer at a specific wavelength (e.g., 405 nm).

  • Data Analysis : The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.[3]

Antimycobacterial Susceptibility Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

  • Bacterial Culture : Mycobacterium tuberculosis H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]

  • Compound Preparation : The test compounds (N-(4-(benzyloxy)benzyl)-4-aminoquinoline analogs) are dissolved in DMSO and serially diluted in the culture medium within a 96-well microplate.[10]

  • Inoculation and Incubation : The prepared bacterial inoculum is added to each well of the microplate containing the test compounds. The plate is then incubated at 37°C for 7-14 days.[10]

  • MIC Determination : After incubation, the wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the bacteria. A viability indicator like resazurin (B115843) can be added to facilitate the determination of cell viability.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

  • Cell Culture : Human cancer cell lines (e.g., HeLa, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds (2,5-disubstituted-1,3,4-oxadiazole derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation : After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization and Absorbance Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the biological activities of the discussed analogs.

serine_protease_inhibition cluster_enzyme Serine Protease Active Site Serine Serine Acyl_Enzyme Stable Acyl-Enzyme Intermediate Serine->Acyl_Enzyme Forms Histidine Histidine Aspartate Aspartate Inhibitor 2-Benzyloxy-4H-3,1- benzoxazin-4-one Inhibitor->Serine Nucleophilic Attack Inactive_Enzyme Inactive Enzyme Acyl_Enzyme->Inactive_Enzyme Leads to

Mechanism of Serine Protease Inhibition

mycobacterium_infection cluster_host Host Macrophage TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 NF_kB NF-κB MyD88->NF_kB Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Phagosome Phagosome Phagolysosome Phagolysosome Formation Phagosome->Phagolysosome Fusion with Lysosome Lysosome Lysosome->Phagolysosome AMPK AMPK Autophagy Autophagy AMPK->Autophagy Induces Autophagy->Phagolysosome Promotes MTB M. tuberculosis MTB->TLR2 Recognized by MTB->Phagosome Engulfed into MTB->AMPK Activates Aminoquinoline Aminoquinoline Analog Aminoquinoline->MTB Inhibits Growth cytotoxicity_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Oxadiazole Analog Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability and Determine IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Spectroscopic Characterization of 3-(Benzyloxy)oxan-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties of 3-(Benzyloxy)oxan-4-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide utilizes data from the structurally related compound, 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, and compares it with the parent scaffold, tetrahydro-4H-pyran-4-one, to elucidate the spectroscopic contributions of the benzyloxy group.

Comparative Spectroscopic Data

The introduction of a benzyloxy substituent to the oxanone ring significantly alters its spectroscopic signature. The following tables summarize the key differences in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
Tetrahydro-4H-pyran-4-one H2, H6 (O-CH₂)~3.8Triplet-
H3, H5 (C=O-CH₂)~2.5Triplet-
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid Pyran Ring H8.00Doublet5.6
Pyran Ring H6.34Doublet5.7
Phenyl H of Benzyl Group7.17Singlet-
Methylene H of Benzyl Group (O-CH₂)4.91Singlet-
Carboxylic Acid H2.30Singlet-

Note: Data for Tetrahydro-4H-pyran-4-one is typical expected values. Data for 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is from published experimental results.[1][2]

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Typical Shifts)

CompoundCarbon AssignmentChemical Shift (δ ppm)
Tetrahydro-4H-pyran-4-one C4 (C=O)~208
C2, C6 (O-CH₂)~68
C3, C5 (C=O-CH₂)~42
This compound (Predicted) C4 (C=O)~205-210
C3 (CH-OBn)~75-80
C2, C6, C5 (Oxane Ring CH₂)~60-70
Methylene C of Benzyl Group (O-CH₂)~70-75
Quaternary C of Benzyl Group~137-139
Phenyl C of Benzyl Group~127-129

Table 3: Infrared (IR) Spectroscopy Comparison

CompoundFunctional Group VibrationExpected Wavenumber (cm⁻¹)
Tetrahydro-4H-pyran-4-one C=O Stretch (Ketone)~1715
C-O-C Stretch (Ether)~1100
This compound (Predicted) C=O Stretch (Ketone)~1720
C-O-C Stretch (Ether)~1100-1250
C=C Stretch (Aromatic)~1600, ~1480
=C-H Bending (Aromatic)~700-900

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Tetrahydro-4H-pyran-4-one C₅H₈O₂100.12101.06
This compound C₁₂H₁₄O₃206.24207.10

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition : Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is typically required.[3]

  • Data Processing : Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the material is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background scan is performed prior to the sample scan. A number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.[3]

Mass Spectrometry (MS)
  • Instrumentation : An Electrospray Ionization (ESI) mass spectrometer is commonly used for molecular weight determination of polar molecules like the target compound.

  • Sample Introduction : The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition : Data is collected in positive ion mode to observe protonated molecules such as [M+H]⁺.

Visualization of Experimental Workflow

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization A Sample Preparation (Dissolution/Pelleting) B 1H & 13C NMR Spectroscopy A->B NMR Tube C FTIR Spectroscopy A->C ATR/KBr Pellet D Mass Spectrometry (ESI-MS) A->D Solution Infusion E Data Analysis & Interpretation B->E C->E D->E F Structural Elucidation E->F

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic features of this compound through comparison with related structures. The provided data and protocols serve as a valuable resource for the identification and characterization of this and similar molecules.

References

Benzyloxycarbonyl (Cbz): A Comparative Guide to a Classic Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. The benzyloxycarbonyl (Cbz or Z) group stands as a foundational and widely utilized protecting group for amines and, to a lesser extent, alcohols. Its enduring prevalence is a testament to its reliability, ease of introduction, and unique deprotection methods. This guide provides an objective comparison of the benzyloxycarbonyl protecting group with other common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed strategic decisions for their synthetic endeavors.

At a Glance: Cbz vs. Key Amine Protecting Groups

The choice of an amine protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonality—the ability to deprotect one group without affecting another. The Cbz group's unique cleavage by hydrogenolysis sets it apart from the more common acid-labile (Boc) and base-labile (Fmoc) groups.

FeatureBenzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Structure
Deprotection Condition Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)Strong Acids (TFA, HCl)Secondary Amines (e.g., Piperidine)
Stability Stable to mild acids and basesStable to bases and hydrogenolysisStable to acids and hydrogenolysis
Orthogonality Orthogonal to Boc and FmocOrthogonal to Cbz and FmocOrthogonal to Cbz and Boc
Typical Yield (SPPS) Not commonly used in modern SPPSHigh, but can be affected by aggregation in long sequencesGenerally high, often exceeding 99% per coupling step[1]
Key Advantage Cleavage under neutral conditions (hydrogenolysis)Robust and widely used in classic peptide synthesisMild deprotection allows for synthesis of sensitive peptides

At a Glance: Benzyloxy (as Benzyl (B1604629) Ether) vs. Key Alcohol Protecting Groups

When the benzyl group is used to protect alcohols as a benzyl ether (Bn), its stability and deprotection characteristics are compared with other prevalent alcohol protecting groups like silyl (B83357) ethers.

FeatureBenzyl (Bn) Ethertert-Butyldimethylsilyl (TBDMS) Ether
Structure
Deprotection Condition Catalytic Hydrogenolysis (H₂, Pd/C)Fluoride Ions (e.g., TBAF), Acid
Stability Stable to a wide range of acidic and basic conditionsStable to bases, but labile to acids and fluoride
Orthogonality Orthogonal to acid- and fluoride-labile groupsOrthogonal to groups removed by hydrogenolysis
Selectivity Less selective for primary over secondary alcoholsHigh selectivity for primary alcohols due to steric bulk[2]
Key Advantage Robust stability for multi-step synthesisTunable stability and mild, selective removal

Experimental Data: A Quantitative Comparison

The following tables provide a summary of typical reaction conditions and yields for the protection and deprotection of amines and alcohols with Cbz and its common alternatives.

Table 1: Amine Protection and Deprotection[1][3][4][5]
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)
Cbz AnilineCbz-Cl, H₂O, rt, 10-20 min90-9510% Pd/C, H₂ (1 atm), MeOH, rt>95
Boc BenzylamineBoc₂O, Et₃N, THF, rt>95TFA/DCM (1:1), rt, 1-2 h>95
Fmoc GlycineFmoc-OSu, NaHCO₃, Dioxane/H₂O, rt, 2-4 h~9020% Piperidine in DMF, rt, 10-20 minQuantitative
Table 2: Alcohol Protection and Deprotection[2][6][7]
Protecting GroupSubstrateProtection ConditionsYield (%)Deprotection ConditionsYield (%)
Benzyl (Bn) Primary AlcoholBnBr, NaH, THF, 0 °C to rt>9010% Pd/C, H₂ (1 atm), EtOH, rt>95
TBDMS Primary AlcoholTBDMS-Cl, Imidazole, DMF, rt>95TBAF, THF, rt>95

Signaling Pathways and Experimental Workflows

The strategic application of protecting groups is best illustrated in the context of multi-step synthetic workflows, such as Solid-Phase Peptide Synthesis (SPPS). The choice between Fmoc and Boc strategies, for instance, dictates the entire workflow, including the selection of side-chain protecting groups and the final cleavage from the solid support.

sp_peptide_synthesis cluster_fmoc Fmoc SPPS Workflow cluster_boc Boc SPPS Workflow Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash (DMF) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Coupling (Fmoc-AA, Activator) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_Wash2->Fmoc_Deprotect Repeat n times Fmoc_Cleave Cleavage (TFA Cocktail) Fmoc_Wash2->Fmoc_Cleave Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Coupling (Boc-AA, Activator) Boc_Neutralize->Boc_Couple Boc_Wash Wash (DCM) Boc_Couple->Boc_Wash Boc_Wash->Boc_Deprotect Repeat n times Boc_Cleave Cleavage (HF, TFMSA) Boc_Wash->Boc_Cleave orthogonal_deprotection Molecule Multi-protected Molecule (Amine-Cbz, Alcohol-TBDMS) Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Molecule->Deprotect_Cbz Deprotect_TBDMS Fluoride Treatment (TBAF) Molecule->Deprotect_TBDMS Product_A Amine Deprotected (Alcohol-TBDMS remains) Deprotect_Cbz->Product_A Product_B Alcohol Deprotected (Amine-Cbz remains) Deprotect_TBDMS->Product_B

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Benzyloxy)oxan-4-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Benzyloxy)oxan-4-one (CAS No. 1351450-56-0), ensuring compliance and minimizing risk.

Immediate Safety and Hazard Profile

This compound is a solid organic compound that requires careful handling.[1][2] Based on available safety data, this chemical presents several hazards that directly inform disposal protocols.[3]

Hazard CategoryGHS Hazard StatementDescription
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
Specific Target Organ Toxicity H335May cause respiratory irritation.

This data is compiled from publicly available safety information.[3]

Due to these hazards, this compound and its containers must be treated as hazardous waste.[4] Discharge into the environment, including down the drain, must be strictly avoided.[4][5]

Step-by-Step Disposal Protocol

The following procedure outlines the approved method for disposing of this compound and associated contaminated materials. This process is designed to be followed within a laboratory setting operating under standard environmental health and safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Conduct all waste handling within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Prepare a designated hazardous waste container. This container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[7][8] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

2. Waste Collection and Segregation:

  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container using a scoop or spatula. Avoid creating dust.[6][10]

  • Contaminated Labware: Any items heavily contaminated with the compound, such as gloves, weigh boats, or pipette tips, should also be placed in the hazardous waste container.[5] Do not dispose of these items in the regular trash.[5]

  • Solutions: If this compound is in a solvent, it must be collected as liquid hazardous waste. Do not pour any organic solvents down the drain.[5]

  • Segregation: It is critical to segregate waste streams. Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids, bases, or oxidizing agents to prevent dangerous reactions.[8]

3. Container Labeling and Storage:

  • Label the hazardous waste container clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9] Do not use abbreviations or chemical formulas.[9]

  • The label should also include the date of waste generation and the name of the principal investigator or research group.[9]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][11] This area should be away from general traffic and incompatible materials. Keep the container closed at all times except when adding waste.[7][8]

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be properly decontaminated before being discarded in the regular trash or recycling.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol) that can dissolve the chemical residue.[7][12]

  • The rinsate from this cleaning process is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for organic solvent waste.[7]

  • After rinsing, allow the container to air-dry completely in a fume hood.[12] Once dry and free of residue, deface or remove the original hazard labels before disposal.[12]

5. Arranging for Final Disposal:

  • Once the waste container is full or ready for removal, coordinate with your institution's Environmental Health and Safety (EHS) office for pickup.[9][11]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.[9][11]

  • The final disposal must be conducted through an approved hazardous waste disposal plant.[4][13]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed sequentially.

G start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prep_container Prepare Labeled Hazardous Waste Container ppe->prep_container decision_solid Is waste solid or contaminated material? prep_container->decision_solid Evaluate Waste Type decision_container Is original container empty? decision_solid->decision_container No collect_solid Collect Solid Waste & Contaminated Items decision_solid->collect_solid Yes rinse Triple-Rinse Container with Appropriate Solvent decision_container->rinse Yes seal_store Seal Container & Store in Satellite Accumulation Area collect_solid->seal_store collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean, Dry Container rinse->dispose_container collect_rinsate->seal_store contact_ehs Contact EHS for Waste Pickup seal_store->contact_ehs end End: Approved Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)oxan-4-one
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)oxan-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.